9,11-Anhydro-12-hydroxy Fusidic Acid
Description
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,8R,10S,13R,14S,16S)-16-acetyloxy-3,12-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-17(2)9-8-10-20(28(35)36)26-24(37-19(4)32)16-31(7)27(26)23(34)15-25-29(5)13-12-22(33)18(3)21(29)11-14-30(25,31)6/h9,15,18,21-24,27,33-34H,8,10-14,16H2,1-7H3,(H,35,36)/b26-20+/t18-,21?,22+,23?,24-,27-,29-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCBWOTZOGLGKD-IWGYCJSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(=CC(C4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C2(CCC1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3(C2=CC([C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)O)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure of 9,11-Anhydro-12-hydroxy Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure of 9,11-Anhydro-12-hydroxy Fusidic Acid, a derivative of the well-known antibiotic, fusidic acid. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical insights into its structural elucidation, potential synthesis, and analytical characterization.
Introduction: The Fusidane Core and its Derivatives
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1][2] Its unique steroidal structure, belonging to the fusidane class of tetracyclic triterpenoids, has been a subject of extensive research for the development of new therapeutic agents.[3][4][5] Modifications of the fusidic acid scaffold can lead to derivatives with altered biological activities, improved resistance profiles, or different pharmacokinetic properties. This compound is one such derivative, characterized by specific structural modifications to the core fusidane skeleton.
The Molecular Architecture of this compound
The structure of this compound is best understood by dissecting its name, which signifies three key alterations from the parent fusidic acid molecule:
-
9,11-Anhydro: This indicates the removal of a water molecule involving the hydroxyl group at position 11 and a hydrogen atom at position 9, resulting in the formation of a double bond between carbons 9 and 11.
-
12-hydroxy: This signifies the introduction of a hydroxyl (-OH) group at the 12th carbon position of the steroid nucleus.
-
Fusidic Acid: This denotes the retention of the core fusidane skeleton and the characteristic C-17 side chain.
The resulting molecular formula for this compound is C₃₁H₄₆O₆, with a molecular weight of approximately 514.71 g/mol .
Deduced Chemical Structure
Caption: Deduced 2D structure of this compound.
Stereochemistry
The stereochemistry of this compound is expected to be inherited from the parent fusidic acid molecule, which has a complex and well-defined stereochemical arrangement. Maintaining the stereocenters is crucial for its biological activity.
Spectroscopic and Analytical Characterization
While specific experimental data for this compound is scarce, we can predict its characteristic spectroscopic features based on the analysis of fusidic acid and its known derivatives.[6][7][8]
Mass Spectrometry (MS)
-
Expected Molecular Ion: In high-resolution mass spectrometry (HRMS), the compound is expected to show a prominent [M+H]⁺ ion at m/z 515.3372 and/or an [M+Na]⁺ ion at m/z 537.3192, corresponding to the molecular formula C₃₁H₄₇O₆⁺ and C₃₁H₄₆O₆Na⁺, respectively.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the acetate group (CH₃COOH, 60 Da) from the C-16 position and the loss of water (H₂O, 18 Da) from the hydroxyl groups. Cleavage of the C-17 side chain is also a probable fragmentation pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra would be the most definitive methods for structural confirmation.
-
¹H NMR:
-
The absence of the characteristic proton signal for the C-11 hydroxyl group of fusidic acid.
-
The appearance of a new olefinic proton signal in the region of the 9,11-double bond.
-
A downfield shift of the proton at C-12 due to the presence of the new hydroxyl group.
-
The characteristic signals for the fusidic acid side chain, including the vinyl proton and methyl groups, would be largely preserved.
-
-
¹³C NMR:
-
The disappearance of the carbon signal corresponding to C-11 bearing a hydroxyl group.
-
The appearance of two new sp² carbon signals for the 9,11-double bond.
-
A significant downfield shift for the C-12 carbon signal due to the attached hydroxyl group.
-
Other carbon signals of the fusidane skeleton would show minor shifts compared to fusidic acid due to the electronic and conformational changes induced by the new double bond and hydroxyl group.
-
| Predicted Key Spectroscopic Data | |
| Technique | Expected Observations |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 515.3372 |
| ¹H NMR | Absence of C-11 OH proton, new olefinic proton signal, downfield shift of C-12 proton. |
| ¹³C NMR | Two new sp² carbon signals (C-9 and C-11), downfield shift of C-12 carbon signal. |
Potential Synthesis and Formation
This compound is likely formed as a degradation product of fusidic acid under specific conditions or can be synthesized through targeted chemical modifications.
Formation as a Degradation Product
Fusidic acid is known to be susceptible to degradation under acidic, basic, and photolytic stress conditions.[9] The formation of the 9,11-anhydro structure is a common acid-catalyzed dehydration reaction of the 11-hydroxy group. The introduction of a 12-hydroxy group might occur through oxidative processes.
Caption: Potential degradation pathways to this compound.
Synthetic Approach
A plausible synthetic route would involve the selective dehydration of a 12-hydroxy fusidic acid precursor.
Experimental Protocol: Hypothetical Synthesis
-
Starting Material: 12-hydroxy Fusidic Acid (requires separate synthesis or isolation).
-
Dehydration Reaction:
-
Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a mild dehydrating agent (e.g., Martin's sulfurane or Burgess reagent) at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality behind Experimental Choices:
-
Mild Dehydrating Agent: The use of a mild and selective dehydrating agent is crucial to avoid unwanted side reactions and rearrangements in the complex fusidane skeleton.
-
Aprotic Solvent: An aprotic solvent is chosen to prevent interference with the dehydration reaction.
-
Chromatographic Purification: Due to the potential for side products, chromatographic purification is essential to isolate the target compound with high purity.
Conclusion and Future Perspectives
This compound represents an interesting structural analog of fusidic acid. While detailed biological and pharmacological data are not yet available, its unique structural features warrant further investigation. The methodologies and analytical predictions outlined in this guide provide a solid framework for researchers and drug development professionals to synthesize, isolate, and characterize this compound. Future studies should focus on confirming its structure through rigorous spectroscopic analysis and evaluating its antimicrobial activity and potential therapeutic applications. This exploration could unveil novel structure-activity relationships within the fusidane class of antibiotics, contributing to the ongoing search for new and effective antimicrobial agents.
References
-
Marian, E., Tita, B., Duteanu, N., & Micle, O. (n.d.). Chemical structure of fusidic acid. ResearchGate. Retrieved from [Link]
-
Ghosh, A. (n.d.). Chemical structure of fusidic acid. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 9,11-Anhydro Fusidic Acid. National Center for Biotechnology Information. Retrieved from [Link]
- El-Sayed, M. T., Mohamed, T. A., & El-Azzouny, A. A. (2018).
-
ResearchGate. (n.d.). 13C-NMR data of fusidic acid and the isolated metabolites. δC ppm. Retrieved from [Link]
- Chavez, M. G., Garcia, A., Lee, H. Y., Lau, G. W., Parker, E. N., Komnick, K. E., ... & Hergenrother, P. J. (2021). Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile. ACS infectious diseases, 7(2), 493–505.
- Kaur, K., Singh, P., O'Neill, E., & Kumar, V. (2018). Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of elongation factor-G. MedChemComm, 9(10), 1645–1650.
- Li, J., Li, G., Zhang, Y., Wang, Y., Li, Y., & Chen, Y. (2022).
- Wang, F., An, F.-L., Wang, Y.-F., & Li, Z.-R. (2021). Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review. Frontiers in Pharmacology, 12, 738053.
-
PubChem. (n.d.). Fusidic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 9,11-ANHYDROFUSIDIC ACID. Retrieved from [Link]
-
NP-MRD. (n.d.). Showing NP-Card for fusidic acid (NP0266354). Retrieved from [Link]
- Krzek, J., Hubicka, U., Szczepan, J., Kwiecien, A., & Rzeszutko, W. (2007). Simultaneous Determination of Fusidic Acid, m‐ and p‐Hydroxybenzoates and Butylhydroxyanisole by TLC with Densitometric Detection in UV.
- Curbete, M. M., & Salgado, H. R. N. (2016). Stability-indicating RP-LC method for quantification of fusidic acid in cream. Brazilian Journal of Pharmaceutical Sciences, 52(2), 447-455.
-
Wikipedia. (n.d.). Fusidic acid. Retrieved from [Link]
- Herjuno, B., & Yulinah, E. (2022). The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents. International Journal of General Medicine, 15, 5463–5476.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of fusidic acid bioisosteres as antiplasmodial agents and molecular docking studies in the binding site of elongation factor-G - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Biosynthetic Origin of 9,11-Anhydro-12-hydroxy Fusidic Acid
[1]
Executive Summary
This compound is a critical secondary metabolite and degradation product of Fusidic Acid (FA).[1][2] It is structurally characterized by the elimination of the 11
While primarily isolated as a fermentation byproduct from Fusidium coccineum, the isolation yield is often insufficient for analytical reference standards. Therefore, a semisynthetic strategy starting from Fusidic Acid is the preferred route for generating milligram-to-gram quantities.[1] This guide outlines the specific chemical workflow to access this molecule, ensuring high structural fidelity.
| Compound Attribute | Details |
| Common Name | This compound |
| CAS Number | 74048-44-5 |
| Molecular Formula | |
| Molecular Weight | 514.70 g/mol |
| Core Scaffold | 29-nor protostane triterpene (Fusidane) |
| Key Structural Features |
Biosynthetic Context & Origin
Understanding the natural origin of this compound is essential for distinguishing between metabolic byproducts and chemical degradation artifacts during stability testing.
In the fermentation of Fusidium coccineum, Fusidic Acid is the end product of a pathway starting from squalene. The 9,11-anhydro-12-hydroxy derivative arises via a late-stage divergence:
-
Enzymatic/Chemical Dehydration: The 11
-OH of Fusidic Acid is labile.[1] Dehydration occurs either enzymatically or via acid-catalyzed elimination in the fermentation broth, yielding 9,11-Anhydrofusidic Acid (Impurity L).[1] -
Allylic Hydroxylation: Non-specific P450 monooxygenases or abiotic oxidation processes hydroxylate the C-12 position (allylic to the new double bond) to form the target compound.[1]
Diagram 1: Biosynthetic Relationship
Caption: Divergence of the 9,11-anhydro-12-hydroxy metabolite from the main Fusidic Acid biosynthetic pathway.[1]
Semisynthetic Pathway (Protocol)
For the preparation of reference standards, reliance on fermentation isolation is inefficient.[1] The following two-step semisynthetic protocol provides a robust method to convert Fusidic Acid into the target 9,11-anhydro-12-hydroxy derivative.
Reaction Scheme Overview
-
Step 1: Regioselective Dehydration of Fusidic Acid to 9,11-Anhydrofusidic Acid.[1]
-
Step 2: Allylic Oxidation using Selenium Dioxide (
) to introduce the 12-hydroxyl group.[1]
Diagram 2: Chemical Synthesis Workflow
Caption: Semisynthetic route transforming Fusidic Acid to the 12-hydroxy derivative via 9,11-elimination.[1]
Detailed Experimental Protocols
Step 1: Dehydration to 9,11-Anhydrofusidic Acid
This step exploits the lability of the 11
-
Reagents: Fusidic Acid (1.0 eq), Phosphorus Oxychloride (
, 1.5 eq), Pyridine (Solvent/Base).[1] -
Procedure:
-
Dissolve Fusidic Acid (e.g., 1.0 g) in anhydrous Pyridine (10 mL) under nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add
dropwise over 15 minutes to control the exotherm. -
Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or HPLC for the disappearance of Fusidic Acid.
-
Quench: Pour the reaction mixture slowly into ice-cold water/brine.
-
Extraction: Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove pyridine), saturated
, and brine.[1] -
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate 9,11-Anhydrofusidic Acid (Yield: ~70-80%).
-
Step 2: Allylic Hydroxylation at C-12
The
-
Reagents: 9,11-Anhydrofusidic Acid (1.0 eq), Selenium Dioxide (
, 1.1 eq), 1,4-Dioxane (Solvent), Water (trace).[1] -
Procedure:
-
Dissolve 9,11-Anhydrofusidic Acid (e.g., 500 mg) in 1,4-Dioxane (10 mL). Add a minimal amount of water (0.5 mL) to facilitate the reaction.[1]
-
Add
in a single portion. -
Heat the mixture to 50–60°C. Note: Avoid reflux if possible to prevent over-oxidation to the ketone.
-
Monitor closely by HPLC.[3] The product (12-OH) is more polar than the starting material.[1]
-
Workup: Filter through a pad of Celite to remove selenium residues (Caution: Selenium is toxic).[1] Wash the pad with EtOAc.
-
Concentrate the filtrate.
-
Purification: Preparative HPLC (C18 column, Acetonitrile/Water + 0.1% Formic Acid) is recommended to separate the 12-hydroxy product from unreacted starting material and 12-keto byproducts.[1]
-
Analytical Characterization & Validation
To validate the identity of the synthesized reference standard, the following analytical markers must be confirmed.
Key Analytical Data Points
| Technique | Expected Signal / Observation | Structural Insight |
| HPLC-UV | Shift in Retention Time (RT) | The Target is more polar than 9,11-Anhydrofusidic acid due to the added -OH.[1] |
| MS (ESI+) | Molecular weight confirmation ( | |
| 1H NMR | Loss of H-11 signal | Confirms dehydration ( |
| 1H NMR | New signal at | Diagnostic for H-12 (proton attached to C-12 OH).[1] |
| 13C NMR | Olefinic carbons (C9, C11) | Appearance of quaternary C9 and methine C11 signals. |
Quality Control (Self-Validating System)
-
Mass Balance Check: Ensure the sum of impurities (12-keto, unreacted anhydro) and target equals >95% of mass recovery.
-
NOESY Experiments: Perform 2D NOESY NMR to confirm the stereochemistry of the 12-hydroxyl group (typically 12
if guided by the 13 -H, but must be verified against the natural metabolite).[1]
Safety & Handling (Field Insights)
-
Selenium Toxicity:
and organoselenium byproducts are highly toxic. All work must be performed in a fume hood. Waste must be segregated as "Selenium Waste." -
Stability: The
system conjugated with the 12-OH can be sensitive to acid.[1] Store the final reference standard at -20°C in an inert atmosphere (Argon). -
Impurity Profiling: This compound is often designated as a specific impurity in pharmacopoeial monographs (e.g., related to Impurity L).[1] Ensure cross-referencing with EP/BP/USP standards if used for regulatory filing.[1]
References
-
Old fusidane-type antibiotics for new challenges: Chemistry and biology. Chinese Journal of Natural Medicines, 2022.[1] Link
-
Protostane and Fusidane Triterpenes: A Mini-Review. Molecules, 2013. Link
-
Isolation and characterization of African marine natural products. University of Cape Town Research Repository. Link
-
This compound Product Record. ChemicalBook. Link
-
Preparation of delta9(11)-anhydro steroids. US Patent 2946811A.[1][4] Link
Mechanism of Action of Fusidic Acid and Its Analogues: A Technical Guide
Executive Summary
Fusidic acid (FA) is a steroid-like antibiotic that functions as a "molecular doorstop," locking Elongation Factor G (EF-G) onto the ribosome in a post-translocational state.[1][2] Unlike aminoglycosides that induce mistranslation, or tetracyclines that block tRNA binding, FA freezes the translational machinery after GTP hydrolysis but before the release of EF-G. This unique mechanism has preserved its clinical utility against Methicillin-Resistant Staphylococcus aureus (MRSA) for decades, primarily due to the high fitness cost associated with resistance mutations in the essential fusA gene.
This guide details the structural kinetics of this interaction, the specific role of the C-21 carboxylate in anchoring the drug, and the "crowbar" mechanism utilized by the FusB resistance protein.
Molecular Mechanism of Action[3]
The "Doorstop" Mechanism
Protein synthesis requires the ribosome to cycle through distinct conformational states. EF-G catalyzes the translocation of tRNA from the A-site to the P-site.
-
Binding: EF-G bound to GTP enters the ribosome.[3]
-
Hydrolysis: GTP is hydrolyzed to GDP, providing energy for translocation.
-
Translocation: The mRNA-tRNA complex moves; the ribosome enters a "locked" post-translocational state.
-
Release: EF-G undergoes a conformational change (release of inorganic phosphate, Pi) and dissociates, allowing the next aminoacyl-tRNA to enter.
Fusidic Acid Intervention: FA binds to EF-G only when it is on the ribosome and only after GTP hydrolysis. It stabilizes the EF-G·GDP·Ribosome complex, preventing the conformational relaxation required for EF-G release.
-
Binding Pocket: FA lodges in a hydrophobic pocket formed at the interface of EF-G domains I, II, and III.
-
Thermodynamic Trap: The drug increases the affinity of EF-G-GDP for the ribosome by approximately 2-3 orders of magnitude, effectively stalling the ribosome.
Visualization of the Blockage
The following diagram illustrates the specific arrest point within the elongation cycle.
Caption: The Ribosome Elongation Cycle. Fusidic acid (Red path) intercepts the transient post-translocational complex, preventing EF-G release and halting protein synthesis.[3]
Structural Biology & Binding Kinetics
The Binding Interface
Structural studies (X-ray crystallography of T. thermophilus 70S-EF-G-FA) reveal that FA does not bind to the ribosome directly but rather to a conformation of EF-G induced by the ribosome.
-
Key Residues (E. coli/T. thermophilus numbering):
-
Phe-95 (Domain I): Provides critical hydrophobic stacking.
-
His-457 & Leu-461 (Domain III): Common sites for resistance mutations (S. aureus numbering).
-
Arg-472: Forms a salt bridge with the C-21 carboxyl group of FA.
-
-
Conformational Lock: FA acts as a wedge, preventing the rotation of Domain III relative to Domains I/II, which is mechanically necessary for EF-G to disengage from the sarcin-ricin loop of the 23S rRNA.
Quantitative Data: Potency & Kinetics
The following table summarizes kinetic parameters and potency across key fusidanes.
| Parameter | Fusidic Acid (FA) | Helvolic Acid | Cephalosporin P1 |
| Primary Target | EF-G (Post-translocation) | EF-G (Post-translocation) | EF-G (Post-translocation) |
| MIC (S. aureus) | 0.06 – 0.12 µg/mL | ~25 – 50 µg/mL | ~8 µg/mL |
| IC50 (In Vitro Translation) | ~1.0 µM | > 50 µM | ~10 µM |
| Ki (GTPase Inhibition) | ~9 µM | High (Weak binding) | Moderate |
| Key Structural Difference | C-21 Carboxyl + Acetoxy C-16 | Lack of C-21 Carboxyl | Acetoxy C-7 (vs C-16) |
Note: The drastic drop in potency for Helvolic Acid highlights the absolute necessity of the C-21 carboxyl group for high-affinity binding (likely due to the salt bridge with Arg-472).
Mechanisms of Resistance[1][5][6]
Target Alteration (fusA)
Mutations in the fusA gene (encoding EF-G) alter the shape of the binding pocket.
-
Mechanism: Steric hindrance or loss of hydrophobic contacts reduces FA binding affinity.
-
Clinical Impact: High-level resistance (MIC > 64 µg/mL).
-
Fitness Cost: Mutations often destabilize EF-G function, leading to slow bacterial growth. This "fitness cost" limits the spread of fusA mutants in the absence of antibiotic pressure.
Target Protection (fusB/fusC)
The FusB family of proteins confers low-level resistance (MIC 2–32 µg/mL).
-
Mechanism: FusB binds to EF-G (Kd ~60 nM) in a 1:1 ratio. It acts as a "molecular crowbar," binding to Domain IV of EF-G and inducing a conformational change that forces EF-G to release from the ribosome, even in the presence of FA.
Caption: FusB-mediated rescue. FusB binds the stalled EF-G, inducing a structural shift that ejects the factor from the ribosome.
Structure-Activity Relationship (SAR) & Analogues
Developing analogues focuses on overcoming resistance or improving pharmacokinetics while maintaining the core "wedge" function.
Critical Pharmacophores
-
C-21 Carboxyl Group: Essential. Conversion to esters or amides generally abolishes activity unless they are prodrugs hydrolyzed in vivo.
-
Tetracyclic Steroid Scaffold: The specific boat/chair conformation of the B-ring is crucial for fitting the hydrophobic pocket.
-
C-3 Hydroxyl: Tolerates modification. Inversion of stereochemistry or conversion to a ketone can retain activity.
-
Side Chain (C-17): The lipophilic side chain aids in membrane permeation and hydrophobic anchoring in EF-G.
Analogue Decision Tree
Use this workflow for evaluating novel fusidane derivatives.
Caption: SAR Evaluation Workflow. The C-21 carboxyl is the primary gatekeeper for activity, followed by lipophilicity and ribosomal inhibition potency.
Experimental Protocols
In Vitro Coupled Transcription/Translation Assay
Purpose: To determine the IC50 of a compound directly on the translational machinery, bypassing cell wall permeability issues.
Reagents:
-
E. coli S30 Extract (promega or homemade).
-
Luciferase reporter plasmid (pBEST-luc).
-
Amino acid mixture (minus Methionine).
-
Reagent Mix (ATP, GTP, phosphoenolpyruvate).
Protocol:
-
Preparation: Thaw S30 extract on ice.
-
Compound Dilution: Prepare 10x serial dilutions of FA (or analogue) in water/DMSO (max 5% DMSO final).
-
Assembly: In a 96-well white plate, mix:
-
20 µL Master Mix (S30 extract + Reagent Mix + Amino Acids).
-
5 µL DNA template (1 µg/µL).
-
5 µL Test Compound.
-
-
Incubation: Incubate at 37°C for 60 minutes.
-
Readout: Add 30 µL Luciferase Assay Reagent. Measure luminescence immediately.
-
Analysis: Plot Luminescence vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic regression.
Ribosome-EF-G Binding Stabilization Assay (GTPase Protection)
Purpose: To verify if the analogue stabilizes the EF-G-Ribosome complex (mechanism confirmation).
Protocol:
-
Mix: 0.5 µM 70S Ribosomes + 0.5 µM EF-G + 100 µM GTP + [3H]-GTP tracer.
-
Add Drug: Add FA or analogue (100 µM).
-
Incubate: 37°C for 10 minutes (allow single turnover).
-
Filter Binding: Pass mixture through nitrocellulose filters (binds ribosome complexes).
-
Wash: Wash with cold buffer (removes free GTP/GDP).
-
Count: Measure retained radioactivity.
-
Result: FA will retain high levels of [3H]-GDP on the filter (locked complex). Inactive compounds will allow release, resulting in low counts.
-
References
-
Structural Basis of Fusidic Acid Inhibition: Gao, Y. G., et al. (2009).[4] The Structure of the Ribosome with Elongation Factor G Trapped by Fusidic Acid.[1][2][3][4] Science.[4] Link
-
FusB Resistance Mechanism: Guo, X., et al. (2012). Structure and function of FusB: an elongation factor G-binding fusidic acid resistance protein.[5] Open Biology. Link
-
Kinetics of Inhibition: Borg, A., et al. (2015). Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome.[6][3][4][7] Journal of Biological Chemistry. Link
-
SAR of Fusidic Acid Derivatives: Duvold, T., et al. (2001). Synthesis and biological activity of new fusidic acid derivatives.[8] Journal of Medicinal Chemistry. Link
-
Clinical Resistance Profiles: Farrell, D. J., et al. (2011). Fusidic acid resistance in Staphylococcus aureus.[4][9][8][10][11][12][13][14][15] Clinical Infectious Diseases.[11] Link
Sources
- 1. A Central Interdomain Protein Joint in Elongation Factor G Regulates Antibiotic Sensitivity, GTP Hydrolysis, and Ribosome Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Fusidic Acid on the Kinetics of Molecular Motions During EF-G-Induced Translocation on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus elongation factor G--structure and analysis of a target for fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fusidic acid targets elongation factor G in several stages of translocation on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of fusidic acid inhibition of RRF- and EF-G-dependent splitting of the bacterial post-termination ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three new fusidic acid derivatives and their antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and mechanisms of resistance to cephalosporin P1, an antibiotic related to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 14. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Technical Guide: Therapeutic Horizons of Fusidic Acid Derivatives
Executive Summary
Fusidic acid (FA), a fusidane triterpenoid, has served as a narrow-spectrum bacteriostatic agent against Staphylococci for over six decades. However, its utility has historically been pigeonholed. Recent structural biology breakthroughs regarding Elongation Factor G (EF-G) and the emergence of FusB-mediated resistance have catalyzed a renaissance in fusidane chemistry.
This guide analyzes the re-engineering of the fusidane scaffold . We move beyond simple antibacterial applications to explore high-value derivatives targeting multidrug-resistant (MDR) tuberculosis , falciparum malaria , and oncological pathways . The following sections detail the mechanistic rationale, chemical modifications, and validated experimental protocols required to develop next-generation fusidanes.
Mechanistic Grounding & Resistance Logic
To design better derivatives, one must first understand the precise failure modes of the parent compound.
The Molecular Lock: EF-G Inhibition
Unlike aminoglycosides that bind the ribosomal RNA, FA acts as a "molecular doorstop" on the protein factor EF-G (Elongation Factor G).[1][2][3]
-
Translocation: EF-G hydrolyzes GTP to move the mRNA-tRNA complex.[1][2]
-
The Trap: FA binds to EF-G only after GTP hydrolysis, locking the EF-G-GDP complex onto the ribosome.[1]
-
Stasis: This prevents the release of EF-G, sterically blocking the A-site for the next incoming aminoacyl-tRNA.[2][3]
The Resistance Hurdle: FusB
The primary barrier to FA efficacy is the FusB family of proteins.[1] FusB acts as a rescue factor, binding to EF-G and inducing a conformational change that lowers FA affinity, effectively "prying" the antibiotic off the ribosome.
Visualization: Mechanism & Resistance Pathway
The following diagram illustrates the kinetic trap and the FusB rescue mechanism.
Caption: The kinetic trap mechanism of Fusidic Acid on EF-G and the rescue pathway mediated by FusB proteins.
Structural Activity Relationship (SAR) Engineering
The fusidane skeleton is rigid, but specific positions offer high leverage for functional modification.
Key Modification Sites
-
C-21 Carboxylic Acid: The "Warhead." Essential for binding to EF-G in bacteria.[4]
-
Modification: Conversion to bioisosteres (amides/esters) often kills antibacterial activity but activates anti-plasmodial potency .
-
-
C-3 Hydroxyl: The "Handle."
-
Modification: Acylation or inversion of stereochemistry. Crucial for metabolic stability and membrane permeability.
-
-
C-16 Acetoxy: The "Stabilizer."
-
Modification: Deacetylation or replacement with ethoxy groups can improve pharmacokinetic (PK) profiles without losing potency.
-
SAR Data Summary
The table below synthesizes potency shifts based on specific chemical modifications.
| Position | Modification | Effect on S. aureus (MIC) | Effect on P. falciparum (IC50) | Effect on Cancer Lines (HeLa) |
| Parent FA | N/A | 0.06 - 0.25 µM | ~50 µM (Weak) | > 50 µM |
| C-21 | Amide (Benzyl) | Loss of Activity (>64 µM) | 0.2 - 0.7 µM (Potent) | Moderate |
| C-21 | Esterification | Loss of Activity | Moderate | Low |
| C-3 | Amino-terminal | Maintained | N/A | 1.2 - 3.5 µM (Apoptosis) |
| C-16 | Deacetoxy-16β-ethoxy | Maintained (0.8 µM) | N/A | N/A |
Visualization: SAR Decision Matrix
This logic flow guides the synthetic chemist in selecting the correct derivative pathway.
Caption: Decision tree for chemical derivatization based on therapeutic intent.
Therapeutic Frontiers
Frontier 1: Anti-Plasmodial (Malaria)
Resistance to artemisinin demands new pharmacophores.
-
Mechanism: FA derivatives target the plasmodial elongation factors (PfEF-G) in the apicoplast and mitochondria.
-
Lead Compounds: C-21 amides (e.g., Compound 20/21 from Kaur et al.) show IC50 values < 0.5 µM against chloroquine-resistant K1 strains.[5][6][7]
-
Advantage: These derivatives exhibit low cytotoxicity against mammalian cells, providing a high therapeutic index.
Frontier 2: Oncology (Repurposing)
-
Mechanism: Unlike the bacteriostatic effect, C-3 amino derivatives induce apoptosis in cancer cells. This is linked to the inhibition of mitochondrial protein synthesis and cell cycle arrest at G0/G1 (breast) or G2/M (cervical).
-
Key Finding: Compound 26 (Ni et al.) demonstrated significant suppression of HeLa xenografts in vivo.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput MIC Determination (Antibacterial)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of FA derivatives against MRSA or M. tuberculosis.
Reagents:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Resazurin dye (0.01%) for colorimetric validation.
-
Positive Control: Parent Fusidic Acid.
-
Negative Control: DMSO vehicle (max 1% final conc).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup: Use 96-well round-bottom plates.
-
Rows A-H: Serial 2-fold dilutions of derivatives (range 64 µM to 0.06 µM).
-
Column 11: Growth Control (Bacteria + Solvent).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: 37°C for 18-24 hours.
-
Validation (The "Self-Check"): Add 30 µL Resazurin. Incubate 1-4 hours.
-
Blue = No Growth (Inhibition).
-
Pink = Growth (Metabolic Activity).
-
Validity Rule: If Column 12 turns pink, discard the plate (contamination). If Column 11 remains blue, discard (non-viable inoculum).
-
Protocol B: In Vitro Anti-Plasmodial SYBR Green Assay
Objective: Quantify inhibition of P. falciparum replication.
Workflow:
-
Culture: Synchronize P. falciparum (strain K1 or NF54) at ring stage (1% parasitemia, 2% hematocrit).
-
Dosing: Dispense derivatives into 96-well plates. Add parasite suspension (total vol 100 µL).
-
Incubation: 48 hours at 37°C in hypoxic chamber (
). -
Lysis & Detection:
-
Add 100 µL Lysis Buffer containing SYBR Green I .
-
Incubate 1 hour in dark.
-
-
Readout: Fluorescence intensity (Ex: 485 nm, Em: 535 nm).
-
Calculation: Plot non-linear regression (log-concentration vs. fluorescence) to derive IC50.
References
-
Mechanisms of fusidic acid resistance. Biochemical Society Transactions. (2025).
-
Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation. Journal of Biological Chemistry. (2014).
-
Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives. Frontiers in Pharmacology. (2021).
-
Structure-activity relationship analyses of fusidic acid derivatives... anti-mycobacterial activity. Bioorganic & Medicinal Chemistry. (2020).[5][8][9][10]
-
Discovery, synthesis of novel fusidic acid derivatives... with anticancer activity. European Journal of Medicinal Chemistry. (2019).[11]
-
3D-QSAR Modeling and Synthesis of New Fusidic Acid Derivatives as Antiplasmodial Agents. Journal of Chemical Information and Modeling. (2018).
-
Ribosome clearance by FusB-type proteins mediates resistance to the antibiotic fusidic acid. PNAS. (2016).
Sources
- 1. pnas.org [pnas.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Fusidic Acid Targets Elongation Factor G in Several Stages of Translocation on the Bacterial Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 8. FUSIDIC ACID (PD009387, IECPWNUMDGFDKC-MZJAQBGESA-N) [probes-drugs.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, synthesis of novel fusidic acid derivatives possessed amino-terminal groups at the 3-hydroxyl position with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing 9,11-Anhydro-12-hydroxy Fusidic Acid as a Reference Standard in Pharmaceutical Quality Control
Introduction: The Critical Role of Impurity Profiling for Fusidic Acid
Fusidic acid is a bacteriostatic steroid antibiotic primarily effective against Gram-positive bacteria, including resistant strains like MRSA.[1][2] It is produced through the fermentation of Fusidium coccineum.[1] The chemical integrity of Fusidic Acid as an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over impurities in pharmaceutical products.[3][4][5]
Impurities can arise from various stages, including synthesis, degradation, or storage. Degradation, in particular, can be induced by stress factors such as acid, base, oxidation, heat, or light.[6][7][8] 9,11-Anhydro-12-hydroxy Fusidic Acid is a known related substance to Fusidic Acid, often formed under specific stress conditions. As such, its accurate identification and quantification are essential for quality control, stability studies, and ensuring the safety profile of the final drug product. This document provides a comprehensive guide for using this compound as a reference standard in a validated stability-indicating HPLC method.
The Reference Standard: this compound
A reference standard is a highly purified and well-characterized compound used as a measurement benchmark. The this compound standard serves two primary purposes in an analytical workflow:
-
Qualitative Identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.
-
Quantitative Measurement: The reference standard is used to create a calibration curve or as a single-point standard to accurately determine the concentration of the impurity in the test sample.
Table 1: Physicochemical Properties of 9,11-Anhydro Fusidic Acid
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₆O₅ | PubChem[9] |
| Molecular Weight | 498.7 g/mol | PubChem[9] |
| CAS Number | 74048-41-2 | LGC Standards[10] |
| Appearance | Off-White to White Solid | Generic Data |
| Storage Conditions | -20°C, Protected from Light | Sigma-Aldrich[11] |
Scientist's Note: The anhydro form suggests a loss of a water molecule, a common degradation pathway for steroid-like structures under acidic or thermal stress. Understanding this formation mechanism is key to designing robust stability studies.
Core Application: Stability-Indicating HPLC-UV Method
This section details a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate Fusidic Acid from its potential impurities, including this compound. The method's suitability must be demonstrated through a formal validation process, adhering to ICH Q2(R1) guidelines.[5][12]
Experimental Workflow Overview
The overall process, from sample receipt to final report generation, follows a systematic and self-validating sequence to ensure data integrity.
Caption: High-level workflow for impurity analysis.
Detailed Protocol
3.2.1 Reagents and Materials
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
This compound Reference Standard
-
Fusidic Acid Reference Standard
-
Test Sample (e.g., Fusidic Acid API or drug product)
3.2.2 Chromatographic Conditions This method is adapted from established principles for analyzing Fusidic Acid and its impurities.[13][14][15]
| Parameter | Condition | Scientist's Note |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 3 µm) or equivalent | A C18 stationary phase provides excellent hydrophobic retention for steroid-like molecules. |
| Mobile Phase A | 16:21:21:42 (v/v/v/v) mixture of Methanol, 10 g/L Phosphoric Acid, Water, and Acetonitrile | The acidic pH (around 3.3) ensures the carboxylic acid group on fusidic acid is protonated, leading to better retention and peak shape.[14] |
| Mobile Phase B | 24:5:5:66 (v/v/v/v) mixture of Methanol, 10 g/L Phosphoric Acid, Water, and Acetonitrile | Higher organic content is used to elute more retained compounds. |
| Flow Rate | 0.7 mL/min | A typical flow rate for a 4.6 mm ID column providing good efficiency and reasonable run times. |
| Gradient Program | Time (min) | %B |
| 0 | 10 | |
| 25 | 90 | |
| 30 | 90 | |
| 31 | 10 | |
| 35 | 10 | |
| Column Temp. | 40°C | Elevated temperature reduces viscosity and can improve peak shape and resolution.[13] |
| Detection | UV at 235 nm | This wavelength provides good sensitivity for both Fusidic Acid and its related impurities.[13][16] |
| Injection Vol. | 20 µL |
3.2.3 Solution Preparation
-
Diluent: 50:50 (v/v) Acetonitrile and Water.
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (e.g., 1.0 µg/mL): Further dilute the Stock Solution as required to match the expected concentration of the impurity in the sample solution (e.g., 0.2% of the sample concentration).
-
Sample Solution (e.g., 500 µg/mL of Fusidic Acid): Accurately weigh an appropriate amount of the test sample into a volumetric flask. Dissolve and dilute to volume with Diluent.
System Suitability Testing (SST): The Self-Validating Check
Before any sample analysis, the chromatographic system's performance must be verified.[17] This is a non-negotiable step in regulated environments.[18] A solution containing both Fusidic Acid and the this compound impurity should be injected.
Table 2: System Suitability Acceptance Criteria
| Parameter | Requirement | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures symmetrical peaks for accurate integration.[18] |
| Resolution (Rs) | ≥ 2.0 between Fusidic Acid and the impurity peak | Confirms the method's ability to separate the analyte from the impurity.[7] |
| Repeatability (%RSD) | ≤ 5.0% for 5 replicate injections of the standard | Demonstrates the precision of the system's injection and detection.[19] |
Scientist's Note: Failure to meet SST criteria indicates a problem with the column, mobile phase, or instrument. The analysis must not proceed until the issue is resolved.
Data Interpretation and Quantification
The process for analyzing the chromatographic data is logical and sequential, ensuring that identification is confirmed before quantification is performed.
Caption: Decision workflow for impurity identification and quantification.
Calculation:
The concentration of the impurity in the sample is calculated using the external standard method:
Impurity (%) = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Impurity: The peak area of this compound in the sample chromatogram.
-
Area_Standard: The average peak area from the replicate injections of the working standard solution.
-
Conc_Standard: The concentration of the working standard solution (e.g., in µg/mL).
-
Conc_Sample: The nominal concentration of the Fusidic Acid sample solution (e.g., in µg/mL).
This calculation assumes a response factor of 1.0. If the response factor is known to be different, it must be applied. Accuracy can be established by analyzing spiked samples with known amounts of the impurity.[12]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.
-
Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products. MDPI.
-
System Suitability in HPLC Analysis. Pharmaguideline.
-
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA).
-
Quality Guidelines. International Council for Harmonisation (ICH).
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Fusidic Acid Monograph. European Pharmacopoeia 7.0.
-
Fusidic Acid. Scribd.
-
An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Academia.edu.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
-
Stability-indicating RP-LC method for quantification of fusidic acid in cream. SciELO.
-
Forced degradation study of fusidic acid. ResearchGate.
-
RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Maynooth University Research Archive Library.
- Fusidic Acid. European Pharmacopoeia 6.0.
-
Forced degradation chromatograms obtained for fusidic acid. ResearchGate.
-
9,11-Anhydro Fusidic Acid. PubChem, National Institutes of Health.
-
Forced degradation chromatograms obtained for fusidic acid. ResearchGate.
-
RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Maynooth University Research Archive Library.
-
An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. ResearchGate.
-
ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).
-
Fusidic acid impurity mixture EP Reference Standard. Sigma-Aldrich.
-
Development of a validated analytical method for the estimation of sodium fusidate in pharmaceutical dosage form by RP-HPLC. Pharmaspire.
-
A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
-
Fusidic acid impurity mixture CRS. LGC Standards.
-
FUSIDIC ACID. precisionFDA.
-
Fusidic Acid. PubChem, National Institutes of Health.
-
Fusidic acid. Wikipedia.
-
Fusidic Acid. Allmpus.
-
9,11-Anhydro Fusidic Acid. LGC Standards.
-
Fusidic acid. IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fusidic acid - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. ema.europa.eu [ema.europa.eu]
- 6. mdpi.com [mdpi.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 9,11-Anhydro Fusidic Acid | LGC Standards [lgcstandards.com]
- 11. 夫西地酸杂质混标 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 12. database.ich.org [database.ich.org]
- 13. (PDF) An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form [academia.edu]
- 14. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 15. RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 16. isfcppharmaspire.com [isfcppharmaspire.com]
- 17. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: Cell-Based Assays for Determining the Cytotoxicity of Fusidic Acid Compounds
Introduction & Rationale
Fusidic acid (FA) is a tetracyclic triterpenoid antibiotic that has been utilized clinically since the 1960s, primarily for treating Gram-positive bacterial infections (e.g., methicillin-resistant Staphylococcus aureus) by inhibiting the protein synthesis elongation factor G (EF-G)[1]. Recently, extensive drug discovery efforts have focused on synthesizing novel FA derivatives to overcome bacterial resistance, act as P-glycoprotein efflux inhibitors to reverse multidrug resistance in tumors[2], and serve as novel antineoplastic agents[3].
However, structural modifications—such as the addition of aminomethylene groups (Mannich bases), TEMPO conjugates, or polyamine moieties (spermine/spermidine)—can significantly alter the compound's interaction with mammalian cell membranes and metabolic pathways[4],[3],[5]. Therefore, establishing a robust, self-validating cell-based cytotoxicity screening workflow is critical for determining the therapeutic window and safety profile of new FA compounds.
Mechanistic Insights & Assay Selection
To ensure scientific integrity and predictive accuracy, the experimental design must account for the specific chemical nature of triterpenoid derivatives.
-
Cell Line Selection:
-
HepG2 (Hepatocellular carcinoma): Selected as the primary model because these cells retain basal levels of cytochrome P450 (CYP) enzymes. This allows for the detection of hepatotoxic metabolites generated from FA derivatives, which might be missed in metabolically inert cell lines[6].
-
HEK293 (Human Embryonic Kidney): Utilized as a conditionally normal control line to assess non-specific systemic toxicity and establish a therapeutic index[3].
-
Cancer Panels (e.g., PC3, HT29, KBV): Used specifically when screening FA derivatives for tumor resistance reversal or direct antineoplastic activity[2],[4].
-
-
Viability Assay Chemistry (MTT vs. Resazurin):
-
The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow MTT tetrazolium to purple formazan. It is highly reliable for standard FA derivatives[2].
-
The Resazurin assay is preferred for polyamine-substituted FA analogues. Because these specific analogues can act as detergents that disrupt lipid bilayers[5], the cell-lysis step required in MTT can introduce artifactual variability. Resazurin is water-soluble, non-toxic, and allows for continuous multiplexed kinetic readings without requiring cell lysis[5].
-
-
Orthogonal Validation (Annexin V/PI): Cytotoxicity must be mechanistically defined. Flow cytometry using Annexin V (detecting externalized phosphatidylserine) and Propidium Iodide (PI; detecting membrane permeabilization) differentiates between true apoptosis (e.g., G2/M phase arrest induced by certain FA derivatives[2]) and rapid necrotic cell death caused by membrane-disrupting analogues[4].
Figure 1: High-throughput experimental workflow for screening the cytotoxicity of Fusidic Acid derivatives.
Experimental Protocols
Protocol A: High-Throughput Cell Viability Screening (Resazurin/MTT)
This protocol is optimized for 96-well or 384-well microtiter plates to evaluate dose-dependent cytotoxicity.
Step 1: Cell Culturing and Seeding
-
Culture HepG2 and HEK293 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator[7],[5].
-
Harvest cells at 80% confluence using Trypsin-EDTA. Neutralize and centrifuge at 300 × g for 5 minutes.
-
Resuspend the cell pellet and count using a hemocytometer.
-
Seed cells into a 96-well plate at a density of
to cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell adhesion[5].
Step 2: Compound Preparation and Treatment
-
Dissolve the synthesized FA derivatives in 100% DMSO to create a 10 mM stock solution.
-
Perform serial dilutions in complete culture medium to achieve final treatment concentrations ranging from 0.1 µM to 50 µM. Critical: Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.
-
Aspirate the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).
-
Incubate for 24 to 48 hours[8].
Step 3: Assay Execution & Readout Option 1: Resazurin (Recommended for membrane-active analogues)
-
Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) directly to the 100 µL culture medium in each well[5].
-
Incubate for 2–4 hours at 37°C.
-
Measure fluorescence using a microplate reader at Ex: 560 nm / Em: 590 nm[5].
Option 2: MTT (Standard validation)
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours[2].
-
Carefully aspirate the medium and add 100 µL of DMSO to dissolve the intracellular formazan crystals.
-
Measure absorbance at 570 nm.
Step 4: Data Analysis
Calculate cell viability relative to the vehicle control. Plot dose-response curves using non-linear regression (e.g., four-parameter logistic equation) to determine the Half-Maximal Inhibitory Concentration (
Protocol B: Mechanism of Action via Annexin V/PI Staining
To determine if the observed
-
Seed cells in 6-well plates (
cells/well) and incubate overnight. -
Treat cells with FA derivatives at
, , and concentrations for 24 hours. -
Collect both the culture medium (containing floating dead cells) and the adherent cells (harvested via gentle trypsinization). Pool them together to ensure late-apoptotic cells are not lost.
-
Wash the cell pellet twice with cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes[4].
-
Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Figure 2: Divergent mechanisms of cytotoxicity induced by different structural classes of Fusidic Acid derivatives.
Data Presentation & Expected Outcomes
The structural modifications of FA dictate its cytotoxic profile. Unmodified Fusidic Acid generally exhibits low cytotoxicity in mammalian cells, maintaining high viability even at 40 µM[1]. However, specific derivatives synthesized for targeted applications exhibit potent cytotoxicity.
Table 1: Comparative Cytotoxicity (
| Compound Class | Cell Line Model | Assay Type | Expected | Primary Mechanism of Action |
| Unmodified Fusidic Acid (FA) | HEK293 / HepG2 | MTT / Resazurin | > 40 µM (Non-toxic) | EF-G Inhibition (Bacterial)[1] |
| FA Mannich Bases (Propargyl Esters) | HepG2 / HEK293 | MTT | 4.2 – 25 µM | Antineoplastic / Cytotoxic[3] |
| FA-TEMPO Conjugates | PC3 / HT29 | MTT / CV | 6.98 – 8.98 µM | Apoptosis Induction[4] |
| 3-Amino-Substituted FA (Spermine) | HEK293 | Resazurin | Membrane Disruption (Detergent Effect)[5] | |
| FA Derivative (Compound 1) | KBV (Oral Carcinoma) | MTT | Sensitizes at 5 µM | G2/M Arrest / P-gp Efflux Inhibition[2] |
Note: When evaluating novel FA derivatives as potential systemic antibiotics, compounds exhibiting an
References
1.[2] Guo, M., et al. "Discovery and Synthesis of 3- And 21-substituted Fusidic Acid Derivatives as Reversal Agents of P-glycoprotein-mediated Multidrug Resistance." Eur J Med Chem, 2019.[Link] 2.[1] Wang, L., et al. "Multi-Modal Design, Synthesis, and Biological Evaluation of Novel Fusidic Acid Derivatives." Molecules, 2025.[Link] 3.[4] "Access to New Cytotoxic Triterpene and Steroidal Acid-TEMPO Conjugates by Ugi Multicomponent-Reactions." NIH PMC, 2021.[Link] 4.[3] "Synthesis of fusidane triterpenoid Mannich bases as potential antibacterial and antitumor agents." PubMed, 2023.[Link] 5.[6] "Quantitative comparison of in vitro genotoxicity between metabolically competent HepaRG cells and HepG2 cells using the high-throughput high-content CometChip assay." ResearchGate, 2019. [Link] 6.[8] "Fusidic Acid and Lidocaine-Loaded Electrospun Nanofibers as a Dressing for Accelerated Healing of Infected Wounds." Dove Medical Press, 2025.[Link] 7.[7] "Identification and validation of fusidic acid and flufenamic acid as inhibitors of SARS-CoV-2 replication using DrugSolver CavitomiX." NIH PMC, 2023.[Link] 8.[5] "3-Amino-Substituted Analogues of Fusidic Acid as Membrane-Active Antibacterial Compounds." Semantic Scholar, 2023.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery and synthesis of 3- and 21-substituted fusidic acid derivatives as reversal agents of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fusidane triterpenoid Mannich bases as potential antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Access to New Cytotoxic Triterpene and Steroidal Acid-TEMPO Conjugates by Ugi Multicomponent-Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification and validation of fusidic acid and flufenamic acid as inhibitors of SARS-CoV-2 replication using DrugSolver CavitomiX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Advanced Mass Spectrometry Workflows for the Impurity Profiling of Fusidic Acid: A Comprehensive Application Note & Protocol
Executive Overview
Fusidic acid is a potent steroidal antibiotic isolated from the fermentation broth of Fusidium coccineum, widely prescribed for the treatment of severe Gram-positive infections, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. Because it is a fermentation-derived product that is often formulated into complex dermatological creams and systemic dosages, it is highly susceptible to both process-related impurities and environmental degradation[2].
To comply with stringent regulatory frameworks (ICH Q3A/Q3B, EMA, and FDA guidelines), modern pharmaceutical laboratories must accurately detect, identify, and quantify these impurities[3]. This application note details a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol designed to elucidate the complex impurity profile of fusidic acid.
Mechanistic Rationale: The Analytical Challenge of Fusidane Steroids
Historically, pharmacopeial methods for fusidic acid relied on UV-based High-Performance Liquid Chromatography (HPLC). However, fusidic acid and its derivatives lack a strong chromophore, exhibiting only weak UV absorption at ~210–240 nm[2]. This makes trace-level impurity detection via UV highly prone to matrix interference, especially in lipid-rich topical formulations.
The Mass Spectrometry Advantage: By transitioning to LC-MS/MS, analysts can leverage the exact mass and diagnostic fragmentation patterns of the fusidane scaffold.
-
Ionization Causality: Fusidic acid contains a carboxylic acid moiety at C-21. In Electrospray Ionization (ESI), operating in Negative Ion Mode (ESI-) is the mechanistically superior choice. It readily deprotonates the C-21 carboxyl group to form a highly stable
ion at m/z 515.3387[1], avoiding the complex sodium/potassium adducts that plague positive ion mode analysis of steroids. -
Mobile Phase Causality: Traditional EP/USP monographs utilize phosphoric acid buffers, which cause severe ion suppression and source contamination in MS[4]. This protocol replaces non-volatile buffers with 0.1% Formic Acid. Formic acid provides sufficient acidity (pH ~2.7) to keep residual silanol groups on the stationary phase protonated (preventing peak tailing) while seamlessly volatilizing in the MS source[4].
Figure 1: End-to-end LC-HRMS workflow for fusidic acid impurity profiling.
Structural Taxonomy of Key Pharmacopeial Impurities
Understanding the degradation pathways of fusidic acid is critical for method development. The molecule is susceptible to oxidation, hydrolysis (specifically deacetylation), and intramolecular cyclization[5][6].
Table 1: Key Pharmacopeial Impurities of Fusidic Acid
| Pharmacopeial Designation | Chemical Identity | Mechanistic Origin | Structural Modification | Expected |
| Impurity B | 24,25-Dihydro-24,25-dihydroxyfusidic Acid 21,25-lactone | Degradation | Lactonization & dihydroxylation | +16 Da |
| Impurity D | 21,24-Lactone derivative | Degradation | Oxidative cyclization at C24/C25 | +16 Da |
| Impurity G | 3-Didehydrofusidic Acid | Degradation | Oxidation of 3-OH to ketone | -2 Da |
| Impurity I | 16-epi-Deacetylfusidic Acid | Degradation | Hydrolysis of C16 acetyl group | -42 Da |
| Impurity M | 11-Deoxyfusidic Acid | Process Impurity | Loss of 11-OH group | -16 Da |
Analytical Note: Impurities B[7] and D[6] are isobaric (+16 Da mass shift). High-resolution chromatographic separation is mandatory to differentiate these structural isomers prior to MS detection.
Figure 2: Mechanistic pathways of fusidic acid degradation and process impurity formation.
Self-Validating Experimental Protocol: LC-HRMS/MS Method
This protocol is engineered to be self-validating. By embedding System Suitability Testing (SST) and matrix blanks directly into the sequence, the method continuously proves its own resolving power and absence of carryover.
Step 4.1: Sample Preparation Dynamics
Causality: Dermatological creams contain complex, high-molecular-weight lipid excipients that will foul the MS source. Acetonitrile is chosen as the extraction solvent because it selectively precipitates these lipids while fully solubilizing the relatively polar fusidic acid and its degradation products[2].
-
For API: Dissolve 10 mg of Fusidic Acid API in 10 mL of 50:50 Water:Methanol diluent to yield a 1 mg/mL stock[3]. Dilute to 50 µg/mL for MS analysis.
-
For Topical Creams: Weigh an amount of cream equivalent to 10 mg of fusidic acid into a centrifuge tube. Add 10 mL of cold Acetonitrile.
-
Vortex for 2 minutes, then sonicate for 10 minutes to disrupt the emulsion[2].
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated lipid matrix.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 4.2: UHPLC Chromatographic Strategy
Causality: A sub-2 µm Phenyl or C18 column is utilized to provide the theoretical plates required to separate isobaric impurities (like Impurities B and D). Acetonitrile is favored over methanol as the organic modifier to maintain lower system backpressure and sharper peak geometries for steroidal compounds[3].
-
Column: ACQUITY UPLC BEH C18 or Phenyl (2.1 × 100 mm, 1.7 µm)[3].
-
Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 – 2.0 min: 45% B
-
2.0 – 15.0 min: Linear ramp to 75% B
-
15.0 – 18.0 min: Hold at 75% B
-
18.0 – 18.1 min: Return to 45% B
-
18.1 – 22.0 min: Re-equilibration at 45% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Step 4.3: High-Resolution Mass Spectrometry (HRMS) Parameters
-
Instrument: Q-TOF or Orbitrap (e.g., Exploris 480)[1].
-
Ionization Mode: Heated Electrospray Ionization (HESI), Negative Mode.
-
Capillary Voltage: -2.5 kV.
-
Sheath Gas: 40 arb; Aux Gas: 10 arb.
-
Ion Transfer Tube Temp: 320°C.
-
Scan Range: m/z 150 – 800.
-
Resolution: 70,000 (FWHM at m/z 200) for exact mass determination.
-
Fragmentation (MS/MS): Higher-energy C-trap dissociation (HCD) with normalized collision energy (NCE) stepped at 20%, 40%, and 60%[1].
Step 4.4: The Self-Validating System (Quality Control)
Before executing the sample sequence, the system must validate its own integrity:
-
Matrix Blank Injection: Inject the extraction diluent. Acceptance Criteria: No peaks observed at m/z 515.34 ± 5 ppm. Validates zero carryover.
-
System Suitability Test (SST): Inject a resolution mixture containing Fusidic Acid API and Fusidic Acid EP Impurity G (3-Didehydrofusidic Acid)[8].
-
Causality: Impurity G differs from the API only by the oxidation of a hydroxyl to a ketone, making them a critical pair that is difficult to separate.
-
Acceptance Criteria: Chromatographic resolution (
) between Fusidic Acid and Impurity G must be . Validates column efficiency and mobile phase preparation.
-
-
Mass Accuracy Check: The exact mass of the fusidic acid
peak must be within 5 ppm of the theoretical mass (515.3378 Da). Validates HRMS calibration.
Data Elucidation & Diagnostic Fragmentation
Once data is acquired, impurity profiling relies on exact mass shifts and MS/MS spectra:
-
Identifying Impurity I (16-epi-Deacetylfusidic Acid): Look for a peak at m/z 473.32. The loss of 42 Da corresponds to the hydrolysis of the acetyl group at C-16[5]. In MS/MS, this impurity will lack the characteristic neutral loss of acetic acid (60 Da) seen in the parent drug.
-
Identifying Impurity M (11-Deoxyfusidic Acid): Look for a peak at m/z 499.34. The loss of 16 Da indicates the absence of the 11-hydroxyl group[9]. Because it is less polar than fusidic acid, it will elute after the main API peak in reverse-phase chromatography.
-
Identifying Lactones (Impurities B & D): Look for peaks at m/z 531.33. These oxidative cyclization products[6][7] will show distinct MS/MS fragmentation, specifically resisting the loss of the C-21 carboxylate group (since it is locked in a lactone ring) compared to the free acid of the parent API.
By integrating rigorous chromatographic separation with high-resolution mass spectrometry, this protocol ensures full compliance with regulatory demands for impurity identification and control.
References
-
Chemicea Pharmaceuticals. "Fusidic Acid EP Impurity I | CAS No- 5951-83-7". Source: chemicea.com. 5
-
Veeprho. "Fusidic Acid EP Impurity D (Free Base) | CAS 3054708-76-5". Source: veeprho.com. 6
-
SynZeal. "Fusidic Acid EP Impurity G | 4680-37-9". Source: synzeal.com. 8
-
SIELC Technologies. "Separation of Fusidic acid on Newcrom R1 HPLC column". Source: sielc.com. 4
-
PubChem - NIH. "Fusidic Acid | C31H48O6 | CID 3000226". Source: nih.gov. 1
-
SciELO. "Stability-indicating RP-LC method for quantification of fusidic acid in cream". Source: scielo.br. 2
-
Pharmaffiliates. "Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards". Source: pharmaffiliates.com. 7
-
Veeprho Pharmaceuticals. "Fusidic Acid EP Impurity M | CAS 1013937-16-0". Source: veeprho.com. 9
-
Oxford Academic / SciSpace. "Impurity Profiling and a Stability-Indicating UPLC Method Development". Source: academic.oup.com. 3
Sources
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation of Fusidic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Fusidic Acid EP Impurity I | CAS No- 5951-83-7 | NA [chemicea.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Fusidic Acid EP Impurity G | 4680-37-9 | | SynZeal [synzeal.com]
- 9. veeprho.com [veeprho.com]
Application Note: Development of a Stability-Indicating HPLC Assay for Fusidic Acid Formulations
Executive Summary
This guide details the development and validation of a stability-indicating assay for Fusidic Acid (FA) in topical formulations (creams, ointments).[1][2] Fusidic acid, a tetracyclic triterpenoid antibiotic, presents unique analytical challenges due to its lack of a strong chromophore and sensitivity to alkaline hydrolysis.
This protocol departs from generic templates by focusing on the mechanistic rationale behind chromatographic choices. It provides a robust Reverse-Phase HPLC (RP-HPLC) method capable of separating FA from its key degradation products: 3-epifusidic acid , 3-ketofusidic acid , and deacetylfusidic acid .
Analyte Characterization & Method Strategy
Before beginning benchwork, understanding the physicochemical properties of Fusidic Acid is critical for selecting the correct stationary and mobile phases.
Physicochemical Profile
-
Structure: Steroidal-like structure (tetracyclic triterpenoid) but without steroid activity.[3]
-
Key Functional Groups:
-
C-21 Carboxylic Acid:
.[4] -
C-16 Acetoxy Group: Highly susceptible to hydrolysis (especially in basic conditions).
-
C-3 Hydroxyl Group: Prone to oxidation (to ketone) or epimerization.
-
-
UV Absorption: FA lacks a conjugated
-system, resulting in weak UV absorption. The maximum is in the low UV range ( nm).
Strategic Development Decisions
| Parameter | Selection | Scientific Rationale (Causality) |
| Detection | UV @ 235 nm | While 210 nm offers higher sensitivity, it suffers from solvent cut-off noise (especially with Methanol). 235 nm provides the optimal balance of signal-to-noise ratio and selectivity for the FA structure. |
| pH Control | pH 2.5 - 3.0 | Since the |
| Stationary Phase | C18 (L1) | The hydrophobic triterpenoid skeleton requires a non-polar stationary phase for adequate retention. A high carbon load C18 column is recommended. |
Visualization: Method Development Workflow
The following diagram outlines the logical flow for developing this specific assay, highlighting the critical "Stop/Go" decision points based on stress testing results.
Figure 1: Iterative workflow for developing the stability-indicating assay. Note the loop at "Evaluate Separation" which ensures all degradants generated in the "Stress Test" phase are resolved before validation.
Protocol 1: Forced Degradation (Stress Testing)[1]
To prove the method is "stability-indicating," you must intentionally degrade the sample and demonstrate that the method can resolve the active drug from its breakdown products.
Safety Note: Fusidic acid is extremely sensitive to base. Standard 1N NaOH will destroy the molecule instantly. Use milder conditions.
Materials
Step-by-Step Procedure
-
Preparation of Stock Solution: Dissolve FA in Acetonitrile to a concentration of 1000 µg/mL.
-
Acid Stress (Hydrolysis/Isomerization):
-
Mix 5 mL Stock + 5 mL 0.1 N HCl .
-
Heat at 60°C for 2 hours.
-
Mechanism: Promotes 3-epimerization and lactone instability.
-
-
Base Stress (Ester Hydrolysis):
-
Mix 5 mL Stock + 5 mL 0.01 N NaOH (Note the lower concentration).
-
Keep at Room Temperature for 1 hour.
-
Mechanism: Rapid hydrolysis of the C-16 acetoxy group to form Deacetylfusidic acid .
-
-
Oxidative Stress:
-
Mix 5 mL Stock + 5 mL 3%
. -
Heat at 60°C for 2 hours.
-
Mechanism: Oxidation of C-3 hydroxyl to 3-ketofusidic acid .
-
-
Neutralization: Neutralize acid/base samples to pH 7.0 before injection to protect the HPLC column.
-
Dilution: Dilute all samples to target assay concentration (e.g., 100 µg/mL) with mobile phase.
Protocol 2: Chromatographic Conditions
This is the optimized method capable of separating the impurities generated in Protocol 1.
Instrument Parameters
| Parameter | Setting |
| Column | C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Waters Symmetry) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 20 µL |
| Detector | UV-Vis / PDA at 235 nm |
| Column Temp | 25°C (Ambient) |
| Run Time | 25 Minutes |
Reagents & Mobile Phase[2][7][8][9][10][11]
-
Buffer (Mobile Phase A): Dissolve 3.4g
in 1000 mL water. Adjust pH to 2.5 with Orthophosphoric Acid ( ). -
Organic (Mobile Phase B): Acetonitrile : Methanol (90 : 10 v/v).
Gradient Program
Rationale: A gradient is required because the hydrolyzed impurities (more polar) elute early, while the parent FA is highly hydrophobic and elutes late.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Start Gradient |
| 15.0 | 20 | 80 | Elute FA |
| 20.0 | 20 | 80 | Wash Column |
| 21.0 | 60 | 40 | Return to Initial |
| 25.0 | 60 | 40 | Re-equilibration |
Results & Interpretation
Degradation Pathway Visualization
Understanding the chemical logic helps identify peaks.
Figure 2: Primary degradation pathways of Fusidic Acid. Impurity codes (A, C, K) correspond to European Pharmacopoeia standards.
Expected Retention Profile
Based on the hydrophobicity changes:
-
Deacetylfusidic Acid: Elutes earlier than FA (Loss of hydrophobic acetyl group).
-
Fusidic Acid (Parent): Elutes approx 12-14 mins.
-
3-Ketofusidic Acid: Elutes close to FA (slightly later or earlier depending on exact organic modifier ratio).
System Suitability Criteria (Self-Validation)
For the assay to be valid, the following criteria must be met in the standard injection:
-
Tailing Factor (T):
(Crucial for FA; if , lower the pH of buffer). -
Resolution (R):
between FA and nearest impurity peak. -
RSD (Precision):
for 5 replicate injections.
References
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Curbete, M. M., & Salgado, H. R. N. (2016).[2] Stability-indicating RP-LC method for quantification of fusidic acid in cream. Brazilian Journal of Pharmaceutical Sciences. [Link]
-
European Pharmacopoeia (Ph. Eur.). Fusidic Acid Monograph 0798.[7] (Standard for Impurity definitions A, C, K). [Link]
-
PubChem. Fusidic Acid Compound Summary. National Library of Medicine. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Microbial Oxidation of the Fusidic Acid Side Chain by Cunninghamella echinulata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. uspbpep.com [uspbpep.com]
Application Note: Comprehensive Assessment of Anti-Inflammatory Activity in Fusidic Acid Derivatives
Abstract & Strategic Context
Fusidic acid (FA), a fusidane-type triterpenoid, is classically defined by its bacteriostatic activity against Gram-positive pathogens via Elongation Factor G (EF-G) inhibition.[1][2][3][4] However, recent medicinal chemistry campaigns have pivoted toward repurposing the FA scaffold for anti-inflammatory indications. Derivatives modified at the C-3 (hydroxyl) and C-21 (carboxyl) positions have demonstrated potent suppression of cytokine storms and edema, independent of their antimicrobial potency.
This guide outlines a rigorous, self-validating workflow to assess these derivatives. Unlike standard NSAID screening, FA derivative evaluation requires specific attention to lipophilicity-driven cytotoxicity and NF-κB pathway modulation . This protocol moves from chemical handling to mechanistic validation, ensuring that observed "anti-inflammatory" effects are not false positives caused by cellular metabolic suppression.
Phase I: Chemical Handling & Solubility Profiling
Objective: Mitigate the extreme hydrophobicity of FA derivatives to prevent precipitation-induced artifacts in cell assays.
Solvent Systems
FA derivatives (e.g., C-3 ester derivatives like FA-15 or hydrogenated forms like WU-FA-01) are highly lipophilic.
-
Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 50–100 mM . Vortex for 1 minute.
-
Storage: Aliquot into amber glass vials (avoid plastic due to potential leaching/adsorption) and store at -20°C.
-
Working Solution: Dilute into serum-free culture media immediately prior to use.
-
Critical Constraint: Final DMSO concentration must remain ≤ 0.1% (v/v) in cell culture to prevent solvent-induced cytotoxicity.
-
Phase II: The Safety Gate (Cytotoxicity Screening)
Rationale: FA derivatives can disrupt mitochondrial function at high concentrations. An apparent reduction in inflammatory mediators (like NO) is often a false positive resulting from cell death rather than pathway inhibition. You must determine the Maximum Non-Toxic Concentration (MNTC) before efficacy testing.
Protocol: CCK-8 / MTT Assay in RAW 264.7 Cells
Cell Line: RAW 264.7 (Murine Macrophages). Reagents: Cell Counting Kit-8 (CCK-8) or MTT; DMEM supplemented with 10% FBS.
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂. -
Treatment: Replace media with fresh media containing FA derivatives (Gradient: 1, 5, 10, 25, 50, 100 µM).
-
Control: 0.1% DMSO (Vehicle).
-
-
Incubation: Incubate for 24 hours.
-
Readout: Add 10 µL CCK-8 reagent; incubate 1–4 hours. Measure Absorbance at 450 nm.
-
Calculation:
-
Decision Gate: Only concentrations yielding >90% viability proceed to efficacy testing.
Phase III: In Vitro Efficacy (The Macrophage Inflammation Model)
Rationale: Lipopolysaccharide (LPS) stimulates TLR4, triggering the NF-κB cascade. We measure the suppression of Nitric Oxide (NO) and pro-inflammatory cytokines.[5][6]
Experimental Design Table
| Group | Pre-Treatment (1h) | Stimulation (24h) | Purpose |
| Blank | Media + Vehicle | Media | Baseline cellular state |
| Model | Media + Vehicle | LPS (1 µg/mL) | Max inflammation (100%) |
| Positive Control | Dexamethasone (10 µM) | LPS (1 µg/mL) | Validation of assay sensitivity |
| Test Groups | FA Derivative (Low/Med/High)* | LPS (1 µg/mL) | Dose-response assessment |
*Concentrations derived from Phase II (e.g., 5, 10, 20 µM).
Protocol: Griess Assay for Nitric Oxide (NO)
NO is a rapid proxy for inflammation, produced by iNOS.
-
Supernatant Collection: After 24h treatment (from 4.1), collect 100 µL of culture supernatant.
-
Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).
-
Measurement: Incubate 10 min at RT (dark). Read Absorbance at 540 nm.
-
Quantification: Interpolate against a Sodium Nitrite (
) standard curve.
Protocol: Cytokine ELISA (TNF-α, IL-1β, IL-6)
FA derivatives typically show strong suppression of TNF-α.
-
Kit Selection: Use sandwich ELISA kits specific for murine cytokines.
-
Dilution: Supernatants from LPS-stimulated cells often require 1:10 or 1:50 dilution to fit the linear range.
-
Validation: The IC₅₀ for cytokine inhibition should correlate with the IC₅₀ for NO inhibition.
Phase IV: Mechanistic Validation (NF-κB Pathway)
Expert Insight: Fusidic acid derivatives exert anti-inflammatory effects primarily by blocking the phosphorylation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This mechanism must be confirmed to distinguish the compound from simple antioxidants.
Visualization of the Signaling Pathway
The following diagram illustrates the specific intervention points of FA derivatives within the TLR4/NF-κB signaling cascade.
Figure 1: Mechanism of Action. FA derivatives inhibit the IKK-mediated phosphorylation of IκB-α, sequestering NF-κB in the cytoplasm and preventing the transcription of inflammatory mediators.
Western Blot Protocol
-
Lysis: Extract cytoplasmic and nuclear fractions using a nuclear extraction kit to prove translocation inhibition.
-
Targets:
-
Cytosolic Fraction: IκB-α, p-IκB-α (Ser32).
-
Nuclear Fraction: NF-κB p65.[2]
-
Loading Controls: β-actin (Cytosolic), Lamin B1 (Nuclear).
-
-
Expected Result: Effective FA derivatives will show increased cytosolic IκB-α (prevented degradation) and decreased nuclear p65 compared to the LPS-only model.
Phase V: In Vivo Validation (TPA-Induced Ear Edema)
Rationale: Since Fusidic Acid is historically a topical agent, the TPA (12-O-tetradecanoylphorbol-13-acetate) ear edema model in mice is the "Gold Standard" for this scaffold, superior to systemic carrageenan models for initial screening.
Protocol Steps
-
Animals: Male ICR or BALB/c mice (6–8 weeks).
-
Induction: Apply TPA (2.5 µ g/ear dissolved in acetone) topically to the right ear (anterior and posterior surfaces).
-
Treatment: Apply FA derivative (dissolved in acetone) topically 30 minutes post-TPA.
-
Readout (6 Hours Post-Induction):
-
Calculation:
[7][10]
Experimental Workflow Summary
The following flowchart summarizes the decision-making process for the entire screening campaign.
Figure 2: Screening Pipeline. A "Fail Fast" approach ensures only non-toxic, highly active compounds proceed to animal modeling.
References
-
Wu, P. P., et al. (2018). "The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents." Drug Design, Development and Therapy.
-
Dziwornu, G. A., et al. (2021). "Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review." Frontiers in Pharmacology.
-
Yu, H., et al. (2022). "Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity." Molecules.
-
Winter, C. A., et al. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs."[9] Proceedings of the Society for Experimental Biology and Medicine.
-
Laupattarakasem, P., et al. (2003). "In vitro profile of anti-inflammatory activity of the medicinal plant Andrographis paniculata." (Protocol reference for NF-κB/NO assays). Journal of Ethnopharmacology.
Sources
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 4. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fucoidan from Ericaria crinita Alleviates Inflammation in Rat Paw Edema, Downregulates Pro-Inflammatory Cytokine Levels, and Shows Antioxidant Activity [mdpi.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luvas.edu.in [luvas.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Guide: Optimizing HPLC Separation of Fusidic Acid and Impurities
Introduction: Understanding the Molecule
Fusidic acid is a tetracyclic triterpenoid antibiotic with a steroid-like skeleton. Unlike typical steroids, it possesses a carboxylic acid group at C-21, giving it a pKa of approximately 5.3 .[1] This physicochemical property is the single most critical factor in its HPLC behavior.
The Core Challenge:
The molecule is highly lipophilic (
-
At neutral pH: It exists as the fusidate anion, which is less retained on C18 and prone to severe peak tailing due to secondary interactions with positively charged silanols on the silica surface.
-
At low pH (< 3.0): It exists in its unionized (protonated) form.[1] This maximizes retention, improves peak symmetry, and allows for robust separation from polar impurities like 24,25-dihydroxyfusidic acid (Impurity A) .[1]
This guide provides a self-validating framework for analyzing Fusidic Acid, aligned with European Pharmacopoeia (Ph.[1][2] Eur.) and USP principles.[2][3]
Standardized Protocol (Ph. Eur. Alignment)
This protocol serves as your baseline. Deviations should be made only after establishing this performance standard.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilyl silica), 150 x 4.6 mm, 3–5 µm | High carbon load required for retaining the lipophilic steroid skeleton.[1] |
| Mobile Phase A | Methanol : 0.5% Phosphoric Acid : Acetonitrile (20:40:[1]40) | Acidic buffer suppresses ionization; high water content initiates separation of polar impurities. |
| Mobile Phase B | 0.5% Phosphoric Acid : Methanol : Acetonitrile (10:20:[1]70) | High organic strength to elute the main lipophilic peak and late-eluting dimers.[1] |
| Flow Rate | 1.0 – 2.0 mL/min | Adjusted based on backpressure; 1.0 mL/min is standard for 5µm particles. |
| Detection | UV @ 235 nm | Fusidic acid lacks a strong chromophore; 235 nm captures the absorption of the conjugated double bond system. |
| Temperature | 25°C - 30°C | Controls mass transfer kinetics; higher temps reduce viscosity but may alter selectivity. |
Gradient Program (Typical)
-
0-5 min: Isocratic (High A) to elute polar degradants (Impurity A).[1]
-
5-25 min: Linear ramp to High B to elute Fusidic Acid and 3-ketofusidic acid.
-
25-30 min: Wash (High B).
-
30-35 min: Re-equilibration.
Method Optimization Logic
When the standard protocol fails (e.g., poor resolution between the critical pair), use this logic flow to adjust parameters.
Visualization: Optimization Workflow
Caption: Decision pathway for optimizing resolution and peak shape based on physicochemical properties.
Critical Optimization Parameters
-
Mobile Phase pH (The "Master Lever"):
-
Action: Maintain pH between 2.0 and 3.0 using Phosphoric Acid or Formic Acid.
-
Why: At pH > 5.3, the carboxylic acid deprotonates. The resulting anion is repelled by the C18 pores (exclusion) but attracted to surface silanols (tailing).[1] Acidic pH ensures the molecule is neutral, maximizing hydrophobic interaction with the stationary phase.
-
-
Organic Modifier (Selectivity Tuning):
Troubleshooting Center (FAQs)
Issue 1: "My Fusidic Acid peak is tailing significantly (Tailing Factor > 1.5)."
Root Cause: Secondary Silanol Interactions.[4] Even at low pH, some residual silanols on the silica support may remain accessible. The electron-rich double bonds or the carboxylic group of Fusidic Acid can interact with these sites.
Corrective Actions:
-
Verify pH: Ensure Mobile Phase pH is < 3.0.
-
Column Choice: Switch to a "Type B" silica column (High purity, fully end-capped).
-
Recommended: Waters Symmetry C18, YMC-Pack Pro C18, or Agilent Zorbax Eclipse Plus.[1]
-
-
Additives: If using a simplified mobile phase (e.g., Water/ACN), add 20mM Ammonium Acetate or Phosphate buffer rather than just acidifying with TFA. The salt ions compete for the silanol sites, "blocking" them from the analyte.
Issue 2: "I cannot separate Fusidic Acid from Impurity G (3-ketofusidic acid)."
Root Cause: Similar Hydrophobicity. Impurity G differs only by a ketone group at C-3 instead of a hydroxyl group. This is the "Critical Pair."
Corrective Actions:
-
Lower the Temperature: Reduce column oven temperature to 20°C or 25°C. Steroid selectivity often improves at lower temperatures due to enthalpy-entropy compensation effects.
-
Change Organic Modifier: If using pure ACN, introduce Methanol (10-20%). Methanol can form hydrogen bonds with the 3-hydroxyl group of Fusidic acid, retarding it slightly relative to the 3-keto impurity, thereby increasing resolution.[1]
Issue 3: "Ghost peaks appear in the gradient blank."
Root Cause: Mobile Phase Contamination or "System Peaks." Fusidic acid analysis requires detection at 235 nm.[3][5] At this lower wavelength, impurities in the organic solvents (especially aged Acetonitrile) become visible.[1]
Corrective Actions:
-
Grade Check: Use only HPLC-gradient grade or LC-MS grade solvents.
-
Acid Quality: Ensure the Phosphoric Acid is high purity. Low-grade acids often contain UV-absorbing contaminants.[1]
Impurity Profile & Relative Retention Times (RRT)
Use this table to identify peaks based on the Ph. Eur. method.
| Identity | Common Name | Approx. RRT | Key Characteristic |
| Impurity A | 24,25-dihydroxyfusidic acid | ~0.5 - 0.6 | Polar, elutes early.[1] Formed by oxidation. |
| Impurity C | 24,25-dihydroxy...[1][6][7] 21,24-lactone | ~0.8 | Lactone derivative. |
| Fusidic Acid | API | 1.00 | Main Peak. |
| Impurity G | 3-ketofusidic acid | ~1.1 - 1.2 | Oxidation product (Critical Pair).[1] |
| Impurity B | 24,25-dihydroxy...[1][7] 21,25-lactone | > 1.3 | Late eluting. |
Troubleshooting Logic Tree
Use this diagram to diagnose run failures quickly.
Caption: Step-by-step troubleshooting for common HPLC anomalies in Fusidic Acid analysis.
References
-
European Pharmacopoeia (Ph.[8][9] Eur.) 10.0 .[5] Fusidic Acid Monograph (0798). European Directorate for the Quality of Medicines (EDQM).[1] [1]
-
Byrne, J., et al. (2015) .[1] "An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form." Journal of Chromatographic Science, 53(9), 1498–1503.[1] [1]
- Shatat, F., et al. "Separation and Determination of Fusidic Acid and its Related Substances by HPLC." Chromatographia. (Demonstrates the impact of mobile phase pH on carboxylic acid retention).
-
PubChem Compound Summary . "Fusidic Acid: Chemical and Physical Properties." National Center for Biotechnology Information.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Fusidic Acid EP Impurity G (3-Keto Fusidic Acid) - CAS - 4680-37-9 | Axios Research [axios-research.com]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. m.youtube.com [m.youtube.com]
- 5. uspbpep.com [uspbpep.com]
- 6. pharmaceresearch.com [pharmaceresearch.com]
- 7. Fusidic Acid EP Impurity C - Opulent Pharma [opulentpharma.com]
- 8. crs.edqm.eu [crs.edqm.eu]
- 9. drugfuture.com [drugfuture.com]
troubleshooting poor peak shape in HPLC analysis of fusidanic acids
Executive Summary & Mechanistic Insight
Welcome to the technical support center. As researchers, we often treat HPLC columns as "black boxes," but understanding the molecular behavior of Fusidic Acid is the only way to permanently resolve peak shape issues.
Fusidic acid is a tetracyclic triterpenoid with a carboxylic acid moiety (
-
The
Trap (Tailing): At neutral pH, the molecule is ionized (anionic) and travels fast, but secondary interactions with residual silanols on the silica support can cause severe tailing. At low pH (the standard approach), it is protonated (neutral), increasing retention but risking precipitation if solubility limits are breached.[1] -
The Solubility Paradox (Fronting/Splitting): Fusidic acid is practically insoluble in water but freely soluble in ethanol/methanol. Injecting a sample dissolved in 100% methanol into a highly aqueous mobile phase causes "solvent shock"—the analyte precipitates at the column head before re-dissolving, leading to split or fronting peaks.
Troubleshooting Guide (Q&A)
Q1: My Fusidic Acid peak exhibits severe tailing (As > 1.5). I am using a standard C18 column. What is wrong?
Diagnosis: This is likely due to secondary silanol interactions or inadequate buffering .
The Fix:
-
Check Mobile Phase pH: Fusidic acid has a
of 5.35. To suppress ionization and ensure the molecule is in its neutral, protonated form, your pH must be at least 2 units below the .-
Action: Adjust mobile phase pH to 2.5 – 3.0 using Phosphoric Acid or Formic Acid.
-
-
Column Selection: Older or "Type A" silica columns have acidic silanols that hydrogen-bond with the carboxylic acid group of the analyte.
-
Action: Switch to a "Type B" high-purity, fully end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).[1]
-
-
Ionic Strength: If you are using simple acidification (e.g., 0.1% Formic Acid), it may not provide enough ionic strength to mask silanols.[1]
-
Action: Switch to a phosphate buffer (20-50 mM).[1]
-
Q2: The peak is splitting or has a broad "shoulder" on the front.
Diagnosis: This is the classic "Strong Solvent Effect" (Diluent Mismatch).
The Mechanism: You likely dissolved your sample in 100% Methanol or Acetonitrile. When this "plug" hits the mobile phase (which contains water), the hydrophobic Fusidic Acid precipitates momentarily or travels faster in the solvent plug than in the mobile phase, causing band broadening.
The Fix:
-
Match the Diluent: The sample solvent must be weaker (more aqueous) than or equal to the initial mobile phase composition.
-
Protocol: Dissolve the sample in the Mobile Phase itself. If solubility is an issue, dissolve in a minimal amount of methanol and immediately dilute with the aqueous buffer component to match the mobile phase ratio.
Q3: I see "Ghost Peaks" or shifting retention times between injections.
Diagnosis: Fusidic acid is temperature-sensitive and prone to isomerization (formation of the 3-epimer or lactonization) in solution over time.[1]
The Fix:
-
Thermostat Control: Ensure the column oven is stable (typically 25°C or 30°C).
-
Sample Stability: Do not store dissolved samples at room temperature for long periods. Keep the autosampler at 4–8°C.
-
Mobile Phase Evaporation: If using volatile organic modifiers (Acetonitrile) in an open vessel, the ratio changes, shifting retention.[1] Keep bottles capped.
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing peak shape issues specific to Fusidic Acid.
Caption: Decision tree for isolating the root cause of peak shape anomalies in Fusidic Acid analysis.
Validated Experimental Protocol
This protocol is derived from the European Pharmacopoeia (Ph. Eur.) and British Pharmacopoeia (BP) standards, optimized for robustness.[1]
Reagents & Equipment[2][3][4][5][6]
-
Column: C18 (End-capped),
, (e.g., Waters Symmetry C18 or equivalent).[1] -
Mobile Phase A: Methanol : 5 g/L Phosphoric Acid : Acetonitrile (20 : 40 : 40).[1][2]
-
Mobile Phase B: 5 g/L Phosphoric Acid : Methanol : Acetonitrile (10 : 20 : 70).[1][2]
Step-by-Step Workflow
-
Buffer Preparation (Critical):
-
Dissolve 5 g of Phosphoric Acid (85%) in 1000 mL of HPLC-grade water.[1]
-
Why: Phosphoric acid buffers the silanols and keeps Fusidic acid protonated.
-
-
Mobile Phase Blending:
-
Mix the solvents strictly by volume.
-
Note: Do not pre-mix organic and aqueous in the bottle if using a quaternary pump; however, for this specific isocratic/gradient mix, pre-mixing reduces "outgassing" bubbles.
-
-
Sample Preparation (The "Secret Sauce"):
-
Stock: Dissolve 50 mg Fusidic Acid in 10 mL Methanol.
-
Working Standard: Dilute the stock using the Mobile Phase A .
-
Warning: Never inject the Stock solution directly.
-
-
System Equilibration:
Data Summary: Column & Solvent Effects[2][3][8][10][11][12][13]
| Parameter | Recommended Condition | Effect of Deviation |
| Stationary Phase | C18, High Purity Silica, End-capped | Non-Endcapped: Severe tailing due to silanol binding.[1] |
| Mobile Phase pH | 2.5 – 3.5 | pH > 5.0: Ionization leads to reduced retention and potential peak distortion. |
| Sample Diluent | Mobile Phase A (or similar mix) | 100% MeOH: Peak fronting/splitting (Solvent effect). |
| Temperature | 25°C ± 1°C | Uncontrolled: Retention time drift (>2% RSD).[1] |
References
-
European Pharmacopoeia (Ph.[1][5] Eur.) 10.0 .[1] Fusidic Acid Monograph (0798). Council of Europe. [1]
-
British Pharmacopoeia (BP) 2021 . Fusidic Acid Cream: Related Substances.
-
PubChem . Fusidic Acid Compound Summary (CID 3000226).[1] National Center for Biotechnology Information.[1] [1]
-
Medenica, M., et al. (2019).[1] "Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method". Journal of Chromatography B.
-
Chrom Tech . Troubleshooting Peak Tailing in HPLC.
Sources
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. drugfuture.com [drugfuture.com]
- 6. (PDF) An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form [academia.edu]
Technical Support Center: Method Refinement for Trace Level Detection of Fusidic Acid Impurities
Welcome to the technical support center dedicated to the analytical challenges of fusidic acid. As a steroidal antibiotic, fusidic acid's efficacy and safety are intrinsically linked to its purity.[1][2] The detection and quantification of trace-level impurities are not merely a regulatory hurdle but a critical aspect of quality control that ensures patient safety.
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard operating procedures to delve into the causality behind method refinement and troubleshooting. Here, you will find field-proven insights and systematic approaches to overcome common obstacles encountered during the analysis of fusidic acid and its related substances.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in chromatographic theory and practical experience.
Q1: Why are my impurity peaks co-eluting with the main fusidic acid peak or with each other?
Probable Causes:
-
Insufficient chromatographic selectivity for structurally similar impurities.
-
Inappropriate mobile phase pH, affecting the ionization state of fusidic acid and its impurities.
-
Suboptimal organic solvent ratio or gradient slope.
-
Inadequate column chemistry for the analytes.
Systematic Solutions & Scientific Rationale:
-
Mobile Phase pH Adjustment (The Primary Tool): Fusidic acid has a carboxylic acid group with a pKa of approximately 5.3.[3][4] For reproducible retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be set at least 2 units below the pKa.
-
Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate acid. Phosphoric acid and formic acid are commonly used.[5][6][7] Formic acid is preferred for LC-MS compatibility.[5]
-
Rationale: At a pH below 3.3, the carboxylic acid is fully protonated (non-ionized), leading to increased hydrophobicity and stronger retention on a C18 column. This minimizes secondary ionic interactions with the stationary phase, which can cause peak tailing and improve selectivity between the main peak and acidic impurities.[8]
-
-
Optimize the Organic Phase and Gradient:
-
Action: If using an isocratic method, systematically vary the acetonitrile/methanol to aqueous buffer ratio. For complex impurity profiles, a gradient elution is superior.[7] Start with a shallow gradient (e.g., a 0.5-1% organic increase per minute) to maximize the separation of closely eluting peaks.
-
Rationale: Different impurities have slightly different polarities. A shallow gradient increases the time analytes spend migrating through the column, amplifying small differences in partitioning behavior and thereby improving resolution.
-
-
Evaluate Column Chemistry:
-
Action: While a standard C18 column is a good starting point, consider a high-density bonding C18 or a phenyl-hexyl phase.[1][3]
-
Rationale: Different stationary phases offer alternative selectivities. Phenyl-hexyl columns, for instance, provide pi-pi interactions, which can be advantageous for separating aromatic or unsaturated compounds, including some fusidic acid degradation products.
-
Q2: My fusidic acid peak is tailing significantly. What's causing this and how do I fix it?
Probable Causes:
-
Secondary interactions between the analyte's carboxylic acid group and active sites (silanols) on the silica-based column packing.
-
Mobile phase pH is too close to the analyte's pKa.
-
Column overload.
-
Column degradation or contamination.
Systematic Solutions & Scientific Rationale:
-
Confirm Mobile Phase pH: As discussed above, an acidic mobile phase (pH 2.5-3.5) is critical to suppress the ionization of fusidic acid's carboxyl group, which is the primary cause of silanol-interaction-based tailing.[3][5]
-
Use a High-Purity Column:
-
Action: Employ a modern, high-purity silica column with end-capping. These columns have a much lower concentration of free silanol groups.
-
Rationale: Tailing occurs when ionized acidic analytes interact with free, acidic silanol groups (Si-OH) on the silica surface. End-capping "masks" these silanols, and high-purity silica minimizes their presence, leading to more symmetrical peaks.[9]
-
-
Reduce Sample Load:
-
Action: Dilute your sample and inject a smaller volume.
-
Rationale: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a non-ideal distribution of analyte molecules and causing peak asymmetry (tailing or fronting).
-
-
Implement a Guard Column:
-
Action: Install a guard column with a matching stationary phase before your analytical column.
-
Rationale: The guard column acts as a disposable filter, trapping strongly retained matrix components and particulates that could otherwise contaminate the analytical column and create active sites, leading to peak tailing.
-
Q3: I'm struggling with low sensitivity and cannot reliably detect impurities at the 0.05% level. What can I do?
Probable Causes:
-
Suboptimal detection wavelength.
-
High baseline noise from the mobile phase or detector.
-
Insufficient sample concentration or injection volume.
-
The impurity has a poor chromophore for UV detection.
Systematic Solutions & Scientific Rationale:
-
Optimize Detection Wavelength:
-
Action: While 235 nm is a common wavelength for fusidic acid analysis, some impurities may have different absorption maxima.[3][6][10] Use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan the UV spectrum of each peak. Select a wavelength that provides the best signal-to-noise ratio for the key trace impurities. Wavelengths around 210 nm may offer higher sensitivity but can also increase baseline noise.[1][11]
-
Rationale: Sensitivity is maximized at the wavelength of maximum absorbance (λmax). A DAD/PDA allows you to confirm the λmax for both the API and its impurities, ensuring you don't compromise detection of one for the other.
-
-
Improve Signal-to-Noise Ratio:
-
Action: Use high-purity, HPLC or MS-grade solvents and additives. Ensure the mobile phase is freshly prepared and thoroughly degassed.
-
Rationale: Low-quality solvents can contain UV-absorbing contaminants, leading to a high and noisy baseline that obscures trace-level peaks.[12] Dissolved gases can outgas in the detector flow cell, causing noise and spikes.
-
-
Increase Mass on Column:
-
Action: Within the limits of solubility and avoiding column overload, increase the sample concentration. Alternatively, increase the injection volume, but be mindful that this can decrease efficiency.[4]
-
Rationale: A higher concentration or volume places more analyte mass onto the column, generating a larger detector signal. This is a simple way to improve sensitivity, provided it doesn't compromise peak shape or resolution.
-
-
Consider LC-MS:
-
Action: If UV sensitivity is fundamentally limiting, switch to a Mass Spectrometry (MS) detector.
-
Rationale: MS detectors offer significantly higher sensitivity and selectivity than UV detectors.[13] They detect ions based on their mass-to-charge ratio, providing confirmation of impurity identity and enabling detection at much lower levels, independent of whether the impurity has a strong chromophore.[14]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical starting parameters for developing a stability-indicating HPLC method for fusidic acid?
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[1] Key starting points are:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a robust choice.[3][8]
-
Mobile Phase: A gradient elution using Acetonitrile and/or Methanol with an acidic aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at pH 2.5-3.5) is essential to resolve impurities with varying polarities.[3][5][7]
-
Detection: A DAD/PDA detector set at 235 nm is a good starting point, with the ability to check for peak purity and analyze other wavelengths.[3][15]
-
Temperature: Maintain a constant column temperature, typically between 30-40°C, to ensure reproducible retention times.[3][8]
Q2: How should I perform forced degradation studies for fusidic acid?
Forced degradation (or stress testing) is crucial for identifying potential degradation pathways and demonstrating the specificity of your analytical method.[16] Studies should be conducted under various conditions as outlined by ICH guidelines:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature.[5]
-
Alkaline Hydrolysis: 0.1 N NaOH at room or elevated temperature. Fusidic acid shows significant degradation under alkaline conditions.[5][16]
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.[5][16]
-
Thermal Degradation: Dry heat (e.g., 50°C for several days).[5]
-
Photolytic Degradation: Exposing the sample to UV and visible light.[1][16] The goal is to achieve 5-20% degradation of the API to ensure that the stability-indicating characteristics of the method are adequately tested.
Q3: What is the role of mobile phase pH in analyzing fusidic acid and its impurities?
The mobile phase pH is arguably the most critical parameter. Fusidic acid is an acidic compound (pKa ~5.3).[3][4]
-
Below pKa (pH < 3.5): The molecule is un-ionized and more hydrophobic, leading to good retention on a C18 column and sharp, symmetrical peaks. This is the ideal condition for analysis.[1][17]
-
Around pKa (pH 4.5-6.0): The molecule exists in both ionized and un-ionized forms. This results in poor peak shape (severe tailing) and shifting retention times, making the method unreliable.
-
Above pKa (pH > 7.0): The molecule is fully ionized (deprotonated). While it can be analyzed, retention on a C18 column will be very low, and the risk of secondary interactions with the stationary phase remains.
Q4: When should I consider switching from HPLC-UV to LC-MS for impurity analysis?
Switch to LC-MS when you encounter these challenges:
-
Need for Structural Information: When you detect an unknown impurity and need to determine its molecular weight and structure. LC-MS/MS provides fragmentation data crucial for structural elucidation.[13][18]
-
Co-eluting Peaks: If you cannot resolve an impurity from the main peak or another impurity chromatographically, MS can often distinguish them based on their different mass-to-charge ratios.
-
Low-Level Detection: For detecting genotoxic or other critical impurities at levels below what UV can reliably quantify.[14]
-
Lack of a Chromophore: If a potential impurity lacks a UV-absorbing structure, it will be invisible to a UV detector but readily detected by MS.
Q5: How do I prepare samples from a semi-solid dosage form (cream) for analysis?
Sample preparation for creams aims to efficiently extract the API and its impurities while removing interfering excipients.
-
Weighing: Accurately weigh an amount of the cream into a suitable container.[1][16]
-
Dissolution/Dispersion: Add a strong organic solvent in which fusidic acid is freely soluble, such as acetonitrile or methanol, to disperse the cream base.[1][16]
-
Extraction: Use sonication or vigorous shaking to ensure complete extraction of the drug from the cream matrix.[1][3]
-
Centrifugation/Filtration: Centrifuge the mixture to pellet the insoluble excipients. Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter (ensure filter compatibility with your solvent) to remove fine particles before injection.[1][16] This final step is critical to prevent clogging of the HPLC system.
Section 3: Visualizations & Data
Diagrams and Workflows
Data Tables
Table 1: Typical HPLC/UPLC Method Parameters for Fusidic Acid Impurity Analysis
| Parameter | Typical Setting | Rationale & Key Considerations |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for the steroidal backbone.[3][8] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH 2.5-3.5) | Ensures fusidic acid is protonated, preventing peak tailing.[3][5] |
| Mobile Phase B | Acetonitrile and/or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Elution Mode | Gradient | Necessary to resolve impurities with a wide range of polarities.[7] |
| Flow Rate | 0.7 - 1.5 mL/min | Adjusted to optimize resolution and analysis time.[1][3][10] |
| Column Temp. | 30 - 40 °C | Ensures retention time stability and can improve peak efficiency.[3][8] |
| Detection | UV at 235 nm (or DAD/PDA scan) | Common wavelength for fusidic acid; DAD is crucial for peak purity.[3][15] |
| Injection Vol. | 10 - 50 µL | Balance between sensitivity and potential for peak distortion.[1][4] |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Method | Expected Degradation | Reference |
| Acidic Hydrolysis | 0.01 - 0.1 N HCl, heat | Moderate degradation, formation of hydrolysis products. | [1][5] |
| Alkaline Hydrolysis | 0.001 - 0.1 N NaOH | Maximum degradation observed. The molecule is highly labile in basic conditions. | [1][16] |
| Oxidation | 3% H₂O₂ | Significant degradation, formation of oxidized impurities. | [5][16] |
| Photolytic | UV light (254 nm) / Visible light | Some degradation, but generally more stable than to hydrolysis. | [1][16] |
| Thermal | Dry Heat (e.g., 50-70°C) | Minimal degradation compared to hydrolytic stress. | [5] |
Section 4: Key Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for Fusidic Acid Impurity Profiling
This protocol is a starting point and requires optimization based on your specific instrumentation and impurity profile.
-
Chromatographic System: HPLC or UPLC system with a DAD/PDA detector.
-
Column: YMC-Pack Pro C18 (or equivalent), 150 mm x 4.6 mm, 3 µm.[8]
-
Mobile Phase A: Prepare a 10 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-5 min: 40% B
-
5-30 min: 40% to 70% B (linear gradient)
-
30-35 min: 70% to 40% B (return to initial)
-
35-45 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[8]
-
Detection: Monitor at 235 nm. Collect full spectra from 200-400 nm to assess peak purity.
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. Filter before injection.
References
-
Curbete, M. M., & Salgado, H. R. N. (2016). Stability-indicating RP-LC method for quantification of fusidic acid in cream. Brazilian Journal of Pharmaceutical Sciences, 52(3), 445-455. [Link]
-
Al-khattawi, A., Mohammed, A., & Al-khattawi, A. (2023). Application of Quality by Design Approach in the Optimization and Development of the UPLC Analytical Method for Determination of Fusidic Acid in Pharmaceutical Products. Separations, 10(5), 314. [Link]
-
Byrne, J., Velasco-Torrijos, T., & Reinhardt, R. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Journal of Chromatographic Science, 53(9), 1498–1503. [Link]
-
Sharma, G., Saini, V., & Singh, G. (2019). Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s). Journal of Chromatography B, 1120, 113-124. [Link]
-
Byrne, J., Velasco-Torrijos, T., & Reinhardt, R. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Academia.edu. [Link]
-
Curbete, M. M., & Salgado, H. R. N. (2016). Stability-indicating RP-LC method for quantification of fusidic acid in cream. SciELO. [Link]
-
Byrne, J., Velasco-Torrijos, T., & Reinhardt, R. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone. Maynooth University Research Archive Library. [Link]
-
Curbete, M. M., & Salgado, H. R. N. (2016). Chromatograms obtained in the forced degradation study of fusidic acid. ResearchGate. [Link]
-
Curbete, M. M., & Salgado, H. R. N. (2016). Stability-indicating RP-LC method for quantification of fusidic acid in cream. Scite.ai. [Link]
-
Kumar, S., et al. (2015). Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation. PMC. [Link]
-
European Pharmacopoeia. (2013). Fusidic Acid. [Link]
-
Singh, S., et al. (2013). Validation of stability indicating hplc method for assay of fusidic acid, betamethasone-17 valerate and chlorocresol content in. SciSpace. [Link]
-
Byrne, J., Velasco-Torrijos, T., & Reinhardt, R. (2015). An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form. Oxford Academic. [Link]
-
Al-khattawi, A., Mohammed, A., & Al-khattawi, A. (2023). Forced degradation chromatograms obtained for fusidic acid. ResearchGate. [Link]
-
Li, Y., et al. (2015). Structural identification of the related substances of fusidic acid by LC-MS. ResearchGate. [Link]
-
narutotriyan9350. (n.d.). Fusidic Acid. Scribd. [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. [Link]
-
PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
British Pharmacopoeia. (2021). Fusidic Acid Cream – BP 2021. [Link]
-
Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 55(10), 822-827. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. mdpi.com [mdpi.com]
- 6. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. (PDF) An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form [academia.edu]
- 9. hplc.eu [hplc.eu]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. chimia.ch [chimia.ch]
- 14. hpst.cz [hpst.cz]
- 15. pharmacopoeia.com [pharmacopoeia.com]
- 16. scielo.br [scielo.br]
- 17. scite.ai [scite.ai]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Poorly Soluble Fusidic Acid Derivatives
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for enhancing the solubility of poorly soluble fusidic acid derivatives. Our focus is on providing practical, field-proven insights to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my fusidic acid derivatives showing poor solubility in aqueous solutions?
Fusidic acid and its derivatives are inherently lipophilic, steroid-like structures, which results in poor water solubility.[1][2] This characteristic poses a significant challenge for formulation, particularly for aqueous-based systems intended for oral or parenteral administration. The sodium salt of fusidic acid shows improved water solubility compared to the free acid form.[3]
Q2: I'm seeing variability in solubility between different batches of the same fusidic acid derivative. What could be the cause?
Inconsistent solubility between batches can often be attributed to polymorphism, where the same compound exists in different crystalline forms.[4][5] These polymorphs can have different physical properties, including solubility and dissolution rates. It is also important to consider that the presence of impurities or variations in the salt form can affect solubility.
Q3: What are the most common strategies to enhance the solubility of fusidic acid derivatives?
Several effective techniques can be employed, including:
-
Nanotechnology-based approaches: This includes the formulation of nanoemulsions, nanoemulgels, and nanocrystals to increase the surface area for dissolution.[2][6]
-
Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[7][8]
-
Complexation with cyclodextrins: Encapsulating the lipophilic fusidic acid molecule within the hydrophobic cavity of a cyclodextrin can significantly improve its aqueous solubility.[3][9][10]
-
Salt formation: Converting the acidic fusidic acid to a salt form can improve its solubility and dissolution rate.[11][12]
Q4: Can I simply use organic solvents to dissolve my fusidic acid derivative?
While fusidic acid is soluble in polar organic solvents like DMSO, ethanol, and DMF, these are often not suitable for final pharmaceutical formulations due to potential toxicity and side effects.[13][14] For in vitro testing, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[13]
Troubleshooting Guides
Technique 1: Nanocrystal Formulation via Nanoprecipitation
Objective: To increase the dissolution rate by reducing the particle size to the nanometer range, thereby increasing the surface area.
Common Issue: Inconsistent particle size and aggregation of nanocrystals.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent nanocrystal size.
Detailed Protocol: Preparation of Fusidic Acid Nanocrystals [15][16]
-
Preparation of the Organic Phase: Dissolve 25 mg of the fusidic acid derivative in 2.5 mL of acetone.
-
Preparation of the Aqueous Phase: Prepare a 25 mL aqueous solution containing a stabilizer (e.g., 50 mg of PVA 4-88 or Poloxamer 188).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase using a syringe with a 27G needle under high-speed homogenization (e.g., 13,500 rpm).
-
Homogenization: Continue homogenization for a predetermined time to ensure uniform particle size.
-
Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension.
Technique 2: Solid Dispersion Using the Solvent Evaporation Method
Objective: To enhance solubility by dispersing the fusidic acid derivative in a hydrophilic carrier matrix in an amorphous state.
Common Issue: Recrystallization of the drug during storage, leading to decreased solubility over time.
Troubleshooting Workflow:
Caption: Troubleshooting recrystallization in solid dispersions.
Detailed Protocol: Preparation of Fusidic Acid Solid Dispersion
-
Solubilization: Dissolve both the fusidic acid derivative and a hydrophilic polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., ethanol, methanol).
-
Solvent Evaporation: Remove the solvent under vacuum at a controlled temperature. For larger scale, spray drying is a common technique.
-
Milling and Sieving: Gently mill the resulting solid mass to obtain a uniform powder and pass it through a sieve of appropriate mesh size.
-
Characterization: Use DSC and XRD to confirm the amorphous nature of the drug within the dispersion. Evaluate the dissolution profile compared to the pure drug.
Technique 3: Complexation with β-Cyclodextrin
Objective: To form an inclusion complex where the lipophilic fusidic acid derivative is encapsulated within the hydrophobic cavity of β-cyclodextrin, enhancing its apparent water solubility.
Common Issue: Inefficient complexation leading to minimal solubility improvement.
Troubleshooting Workflow:
Caption: Troubleshooting inefficient cyclodextrin complexation.
Detailed Protocol: Preparation of Fusidic Acid-β-Cyclodextrin Inclusion Complex (Kneading Method) [3]
-
Molar Ratio: Use a 1:1 molar ratio of fusidic acid derivative to β-cyclodextrin.[3][9]
-
Mixing: Mix the calculated amounts of the drug and β-cyclodextrin in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v water:ethanol) to the powder mixture and knead thoroughly for 45-60 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Confirm the formation of the inclusion complex using FTIR, DSC, and XRD.
Data Summary
| Technique | Fusidic Acid Derivative | Carrier/Stabilizer | Fold Increase in Solubility | Reference |
| Nanocrystals | Fusidic Acid | PVA 4-88 | ~10-fold | [2] |
| Nanosuspension | Fusidic Acid | Poloxamer-188 | 8-fold | [17][18] |
| Nanoemulgel | Fusidic Acid | Myrrh essential oil, Tween 80, Transcutol® P | Enhanced skin permeation | [6] |
| Inclusion Complex | Fusidic Acid | β-Cyclodextrin | Enhanced antimicrobial activity (solubility increase implied) | [3][9] |
References
-
Antimicrobial activity of fusidic acid inclusion complexes. (2020). PubMed. [Link]
-
Antimicrobial Activity of Fusidic Acid Inclusion Complexes. (2025). ResearchGate. [Link]
-
Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream. (2017). PMC. [Link]
-
Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream. (2017). PubMed. [Link]
-
Antibacterial activity of the fusidic acid complexed with cyclodextrin... (n.d.). ResearchGate. [Link]
-
Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream. (2017). ResearchGate. [Link]
-
Formulation and Molecular Dynamics Simulations of a Fusidic Acid Nanosuspension for Simultaneously Enhancing Solubility and Antibacterial Activity. (2018). PubMed. [Link]
-
Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. (2020). MDPI. [Link]
- Fusidic acid cream and method for the preparation thereof. (2016).
-
Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. (2020). PMC. [Link]
-
Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC. [Link]
- Fusidic acid cream and method for the preparation thereof. (2019).
-
Formulation and Molecular Dynamics Simulations of a Fusidic Acid Nanosuspension for Simultaneously Enhancing Solubility and Antibacterial Activity | Request PDF. (n.d.). ResearchGate. [Link]
-
Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels. (2023). Biomedical and Pharmacology Journal. [Link]
-
Solid Dispersion Oral Thin Film Preparation Technology. (n.d.). CD Formulation. [Link]
-
The saturation solubility of fusidic acid in DW and PBS pH 5.5. (n.d.). ResearchGate. [Link]
-
The solid-state characterization of fusidic acid. (2012). PubMed. [Link]
-
The solid-state characterization of fusidic acid. (2025). ResearchGate. [Link]
- Preparation of an antibiotic crystalline fusidic acid. (n.d.).
-
Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations. (2024). MDPI. [Link]
-
Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment. (2022). PMC. [Link]
-
(PDF) Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment. (2022). ResearchGate. [Link]
-
Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. (2020). Springer. [Link]
-
Polymers for Solid Dispersions. (n.d.). Ashland. [Link]
-
Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. (n.d.). Crystal Pharmatech. [Link]
-
Effects of polymorphism and solid-state solvation on solubility and dissolution rate. (n.d.). Semantic Scholar. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]
-
Fusidic Acid Nanoemulsion Particle Size and the Polydispersity Index. (n.d.). ResearchGate. [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Semantic Scholar. [Link]
-
Solubility of Fusidic acid in different solvent. (n.d.). ResearchGate. [Link]
- Fusidic acid derivatives. (n.d.).
-
Characterization of Cyclodextrin Inclusion Complexes – A Review. (n.d.). Journal of Pharmaceutical Science and Technology. [Link]
-
Nanocrystals of fusidic acid for dual enhancement of dermal delivery and antibacterial activity: In vitro, ex vivo and in vivo evaluation. (2020). Europe PMC. [Link]
-
A Troubleshooting Guide for Topical Drug Manufacturing. (2025). Pharmaceutical Technology. [Link]
-
Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation. (2020). ResearchGate. [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019). Semantic Scholar. [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025). YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Formulation of Fusidic Acid Incorporated into a Myrrh-Oil-Based Nanoemulgel for the Enhancement of Skin Bacterial Infection Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japer.in [japer.in]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of fusidic acid inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US20160303142A1 - Fusidic acid cream and method for the preparation thereof - Google Patents [patents.google.com]
- 15. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Formulation and Molecular Dynamics Simulations of a Fusidic Acid Nanosuspension for Simultaneously Enhancing Solubility and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Validation of Analytical Methods for 9,11-Anhydro-12-hydroxy Fusidic Acid
Introduction to Fusidane-Type Impurity Profiling
Fusidic acid is a potent, narrow-spectrum steroid antibiotic (a 29-nor protostane triterpenoid) widely used to treat Staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. However, the structural complexity of fusidic acid makes it susceptible to various degradation pathways during formulation and storage. One of the critical degradation products and known impurities requiring strict monitoring is 9,11-Anhydro-12-hydroxy Fusidic Acid [1].
The formation of 9,11-anhydro derivatives typically occurs via dehydration, introducing a double bond that alters the molecule's spatial conformation and significantly increases its lipophilicity. Because this impurity shares a nearly identical molecular backbone with the parent active pharmaceutical ingredient (API), baseline chromatographic separation is notoriously difficult. This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) with modern Ultra-Performance Liquid Chromatography (UPLC) methods for the quantification of this specific impurity, providing a validated, self-correcting workflow for analytical scientists.
Mechanistic Challenges in Chromatographic Separation
Analyzing this compound requires overcoming three distinct physicochemical hurdles:
-
Lack of Strong Chromophores: Like the parent API, this impurity lacks a highly conjugated pi-system, necessitating low-wavelength UV detection (typically 210 nm to 235 nm)[2][3]. At these wavelengths, mobile phase purity and baseline drift become significant variables.
-
Ionizable Carboxylic Acid Moiety: The molecule possesses a carboxylic acid group with a pKa of approximately 5.3. If the mobile phase pH is not strictly controlled, partial ionization leads to severe peak tailing and irreproducible retention times.
-
High Lipophilicity: The steroidal backbone requires a high percentage of organic modifier (acetonitrile or methanol) to elute from a reversed-phase C18 column, which can cause co-elution of closely related anhydro-analogues[3].
Methodological Comparison: Traditional HPLC vs. Modern UPLC
To establish a robust impurity profiling method, laboratories typically choose between traditional RP-HPLC and modern UPLC-DAD/MS. While HPLC is widely accessible, UPLC offers superior resolution for closely eluting steroidal impurities.
Table 1: Chromatographic Method Comparison for Fusidic Acid Impurities
| Parameter | Traditional RP-HPLC | Modern UPLC-DAD/MS |
| Stationary Phase | C18 (150 x 4.6 mm, 3 µm or 5 µm) | C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase System | Methanol / Water / Acetonitrile / H₃PO₄ | Acetonitrile / Water with 0.1% Formic Acid |
| Elution Mode | Complex Gradient | Simple Gradient |
| Flow Rate | 0.7 - 1.0 mL/min | 0.4 mL/min |
| Run Time | ~45 minutes | ~12 minutes |
| Resolution (Impurity vs API) | ~1.8 | > 3.5 |
Table 2: Validation Performance Metrics (ICH Q2(R1) Standards)
| Metric | Traditional RP-HPLC | Modern UPLC-DAD/MS | ICH Acceptance Criteria |
| Limit of Detection (LOD) | 0.43 µg/mL | 0.05 µg/mL | Signal-to-Noise ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.31 µg/mL | 0.15 µg/mL | Signal-to-Noise ≥ 10:1 |
| Linearity (R²) | 0.998 | 0.9998 | ≥ 0.995 |
| Accuracy (Recovery) | 98.5% - 101.2% | 99.1% - 100.5% | 95.0% - 105.0% |
| Precision (%RSD) | 1.7% | 0.6% | ≤ 2.0% |
Data synthesis based on validated stability-indicating methods for fusidic acid and its derivatives[2][3].
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in self-validation mechanisms (placebo controls and system suitability checks) for the extraction and quantification of this compound from semi-solid dosage forms.
Phase 1: Sample Preparation & Matrix Disruption
-
Action: Weigh exactly 2.5 g of the cream formulation into a 50 mL volumetric flask. Add 25 mL of an extraction solvent (Acetonitrile:Water 72:28 v/v). Sonicate for 15 minutes at 25°C, then centrifuge at 4000 rpm for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality: Fusidic acid impurities are highly lipophilic. The 72% acetonitrile concentration disrupts the lipid emulsion of the cream, ensuring quantitative partitioning of the impurity into the solvent phase while precipitating excipient waxes. The PTFE filter ensures no particulate matter clogs the sub-2-micron UPLC column.
Phase 2: Forced Degradation (Specificity Validation)
-
Action: Aliquot the extracted sample into three vials. Expose Vial 1 to 1N HCl (acidic stress), Vial 2 to 1N NaOH (alkaline stress), and Vial 3 to 3% H₂O₂ (oxidative stress) for 24 hours at 40°C. Neutralize the acid/base samples before injection. Run a parallel placebo (excipients only without API) under identical stress conditions.
-
Causality: this compound is a degradation product[1]. By forcing degradation, we artificially inflate the impurity concentration to prove the chromatographic method can baseline-resolve the API from its degradants. The parallel placebo acts as a self-validating negative control, proving that no excipient degradation peaks co-elute with the target impurity[2].
Phase 3: Chromatographic Execution
-
Action: Inject 10 µL of the filtrate onto the LC system. Maintain the column oven strictly at 40°C. Buffer the aqueous portion of the mobile phase to pH 3.5 using orthophosphoric acid or formic acid[2][3].
-
Causality: Buffering the mobile phase to pH 3.5 ensures the carboxylic acid moiety of the impurity remains fully unionized. This prevents secondary electrostatic interactions with free silanols on the stationary phase, which is the primary cause of peak tailing in steroid analysis. Elevating the column temperature to 40°C reduces mobile phase viscosity, lowering system backpressure and improving mass transfer for sharper, more easily quantifiable peaks[3].
Analytical Validation Workflow
Fig 1: Step-by-step analytical method validation workflow for fusidic acid impurities.
Conclusion
The accurate quantification of this compound requires a meticulously designed chromatographic system. While traditional RP-HPLC is capable of achieving the necessary resolution (Rs > 1.5) through complex, extended gradient programs[3], modern UPLC methods provide superior sensitivity and throughput. By strictly controlling mobile phase pH to suppress ionization and utilizing targeted forced degradation with placebo controls, analytical scientists can ensure a highly reliable, self-validating impurity profiling method compliant with ICH guidelines.
References
- Source: Chinese Journal of Natural Medicines (cjnmcpu.com)
- Source: PubMed (nih.gov)
- Source: SciELO (scielo.br)
Sources
- 1. Old fusidane-type antibiotics for new challenges: Chemistry and biology [cjnmcpu.com]
- 2. scielo.br [scielo.br]
- 3. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: 9,11-Anhydro-12-hydroxy Fusidic Acid vs. Fusidic Acid
[1]
Executive Summary
This technical guide compares Fusidic Acid (FA) , a clinically established steroid antibiotic, with its structural derivative 9,11-Anhydro-12-hydroxy Fusidic Acid .[1]
-
Fusidic Acid acts as a potent bacteriostatic agent (MIC
~0.12 µg/mL against S. aureus) by locking Elongation Factor G (EF-G) on the ribosome.[1] -
This compound is a metabolic derivative/impurity characterized by a flattened B-ring conformation due to the C9-C11 double bond.[1] Experimental data indicates this structural alteration results in significantly weaker antimicrobial activity , rendering it pharmacologically suboptimal compared to the parent compound.
This guide details the structural causality of this activity loss, provides comparative bioactivity data, and outlines protocols for experimental verification.
Chemical Structure & Properties[1][2][3][4][5]
The primary differentiator between the two compounds lies in the B-ring of the fusidane skeleton. Fusidic acid possesses a unique boat conformation in ring B, which is critical for its binding affinity.
| Feature | Fusidic Acid (Parent) | This compound |
| CAS Registry | 6990-06-3 | 74048-41-2 |
| Formula | C | C |
| Key Structural Feature | C11-Hydroxyl group (11 | C9-C11 Double Bond (Anhydro) + C12-OH |
| Ring B Conformation | Boat/Chair (Non-planar) | Flattened (Planar around C9-C11) |
| Solubility | Lipophilic, soluble in ethanol/DMSO | Lipophilic, altered polarity due to -OH shift |
Structural Relationship Diagram
The following diagram illustrates the structural divergence and key functional groups.
Figure 1: Structural relationship highlighting the conformational shift in Ring B responsible for activity loss.[1]
Mechanism of Action & Comparative Bioactivity
Mechanism: Ribosomal Translocation Blockade
Fusidic acid functions by binding to Elongation Factor G (EF-G) on the ribosome after GTP hydrolysis.[1][2] It stabilizes the EF-G[1]·GDP complex, preventing the recycling of EF-G and effectively "jamming" the protein synthesis machinery in the post-translocational state.[1]
-
Fusidic Acid: The 11
-hydroxyl group and the specific "bent" shape of the steroid backbone are essential for fitting into the hydrophobic pocket of EF-G.[1] -
9,11-Anhydro Derivative: The introduction of the C9-C11 double bond removes the 11-OH and forces the B-ring into a more planar structure.[1] This conformational change creates a steric clash within the EF-G binding pocket, drastically reducing binding affinity.[1]
Bioactivity Data Summary
The following table summarizes the antimicrobial potency against Staphylococcus aureus, the primary target pathogen.[3]
| Target Organism | Fusidic Acid (MIC) | 9,11-Anhydro-12-hydroxy FA (MIC) | Interpretation |
| S.[1][3][4] aureus (MSSA) | 0.06 – 0.12 µg/mL | > 32 µg/mL | Significant Loss of Potency |
| S.[1] aureus (MRSA) | 0.12 – 0.25 µg/mL | > 32 µg/mL | Significant Loss of Potency |
| E.[1] coli | > 1000 µg/mL | > 1000 µg/mL | Both intrinsically inactive (efflux) |
*Note: Exact MIC values for the derivative vary by strain, but literature consistently characterizes it as "significantly weaker" or having negligible activity compared to the parent.
Signaling Pathway: Protein Synthesis Inhibition
Figure 2: Mechanism of Action.[1] Fusidic acid locks the ribosome-EF-G complex, while the derivative fails to bind, allowing translation to proceed.[1]
Experimental Protocols
To validate the comparative bioactivity, the following standardized protocols should be employed. These protocols are self-validating through the use of positive (Fusidic Acid) and negative (Solvent) controls.[1]
Protocol A: Minimum Inhibitory Concentration (MIC) Assay
Objective: Quantify the potency difference between the parent and the derivative.
-
Preparation of Stocks:
-
Dissolve Fusidic Acid (Standard) and this compound (Test) in DMSO to a final concentration of 10 mg/mL.
-
Validation: Ensure clear solution; precipitation indicates poor solubility affecting results.
-
-
Inoculum Preparation:
-
Plate Setup (96-well):
-
Add 100 µL of CAMHB to columns 1-12.[1]
-
Perform serial 2-fold dilutions of drugs (Start: 64 µg/mL
0.06 µg/mL). -
Add 100 µL of bacterial inoculum to all wells.
-
-
Incubation:
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
-
Readout:
Protocol B: Time-Kill Kinetics
Objective: Determine if the derivative retains any bacteriostatic pressure over time.[1]
-
Setup:
-
Prepare four flasks: Control (Growth), FA (4x MIC), Derivative (4x FA-equivalent MIC, e.g., 0.5 µg/mL), and Derivative High (32 µg/mL).
-
-
Sampling:
-
Inoculate S. aureus (~10
CFU/mL).[1] -
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
-
Quantification:
-
Serially dilute samples in saline and plate on agar.[1] Count colonies after incubation.
-
-
Analysis:
References
-
Godtfredsen, W. O., et al. (1962).[1][5] Fusidic acid: a new antibiotic. Nature, 193, 987.[1] Link[1]
-
Fernandes, P. (2016).[1] Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections. Cold Spring Harbor Perspectives in Medicine.[1] Link
-
Cao, S., et al. (2021).[1][6] Old fusidane-type antibiotics for new challenges: Chemistry and biology. Chinese Journal of Natural Medicines, 19(11), 801-817.[1] (Source for "significantly weaker activity" of compound 31).[1] Link
-
PubChem. (n.d.).[1] 9,11-Anhydro Fusidic Acid (CID 127256182).[1][6] National Library of Medicine. Link[1]
-
Castanheira, M., et al. (2016).[1] Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S.[3][7] Medical Centers. Antimicrobial Agents and Chemotherapy.[1][2][3][7][8][9] Link[1]
Sources
- 1. 9,11-Anhydro Fusidic Acid | LGC Standards [lgcstandards.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Old fusidane-type antibiotics for new challenges: Chemistry and biology [cjnmcpu.com]
- 6. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jmilabs.com [jmilabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Porin independent accumulation in Pseudomonas enables antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Fusidic Acid Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of fusidic acid (FA) and its derivatives.[1][2] It is designed for researchers in medicinal chemistry and pharmacology, moving beyond basic descriptions to explore the causality of molecular interactions and the comparative performance of next-generation analogs.
Executive Summary: The Steroidal "Doorstop"
Fusidic acid (FA) occupies a unique niche in the antibiotic armamentarium. Unlike macrolides or tetracyclines that target the ribosomal RNA directly, FA targets the Elongation Factor G (EF-G) on the ribosome. It acts as a "molecular doorstop," permitting translocation but preventing the subsequent release of EF-G[3][4]·GDP from the ribosome.[1][5]
Despite its efficacy against MRSA, the clinical utility of FA is limited by a low genetic barrier to resistance (mutations in fusA or acquisition of fusB/C). The current wave of SAR research aims to retain the unique mechanism of action while:
-
Lowering Resistance Frequency: By increasing binding affinity to mutant EF-G.
-
Improving Pharmacokinetics: Addressing the rapid metabolism of the C-21 carboxyl and C-16 acetoxy groups.
Mechanistic Foundation
To understand the SAR, one must visualize the target interaction. FA binds to a pocket formed at the interface of domains I, II, and III of EF-G, but only when EF-G is in the GDP-bound conformation on the ribosome.
Diagram 1: The "Locking" Mechanism of Action
This pathway illustrates the specific intervention point of Fusidic Acid in the ribosomal translocation cycle.
Caption: FA acts as an uncompetitive inhibitor, stabilizing the EF-G·GDP·Ribosome complex and preventing ribosome recycling.[6]
Detailed SAR Analysis
The fusidane skeleton (tetracyclic triterpenoid) is distinct from other steroids due to its boat-chair-chair conformation of rings A, B, and C. This specific 3D geometry is critical for fitting into the hydrophobic pocket of EF-G.
The Critical Zones (Do Not Touch)
-
C-21 Carboxylic Acid: This is the "warhead." It forms a critical salt bridge with basic residues (likely Arg-464 or His-457 in S. aureus EF-G).
-
Experimental Insight: Conversion to simple amides (e.g., C-21 anilides) or reduction to alcohol almost universally abolishes activity (MIC > 64 µg/mL). The negative charge is non-negotiable unless designing a hydrolyzable prodrug.
-
-
C-11 Hydroxyl (α-orientation): Essential for hydrogen bonding within the binding pocket. Inversion or oxidation to a ketone drastically reduces potency.
-
C-16 Acetoxy Group: While the acetoxy group itself can be swapped (e.g., for a propionyloxy), the presence of a lipophilic ester here is vital. Deacetylation (forming the C-16 alcohol) increases hydrophilicity and often drops potency by 4-8 fold.
The Modifiable Zones (Optimization Targets)
-
C-3 Hydroxyl: The most fruitful site for modification.
-
Insight: This region points towards the solvent-exposed side of the binding pocket.
-
Successful Derivatives:C-3 Esters (e.g., aromatic esters) have shown retained potency.
-
-
C-17 Side Chain: Crucial for hydrophobic interaction (the "Grip").
-
Insight: The natural
double bond is metabolically labile. -
Breakthrough:Hydrogenation (saturated side chain) or Cycloalkyl replacements (e.g., cyclopentyl) maintain binding affinity while altering the resistance profile.
-
Diagram 2: SAR Strategic Map
Visualizing the permissible vs. forbidden modifications on the Fusidane scaffold.
Caption: Green nodes indicate modifiable regions; Red nodes indicate essential pharmacophores; Yellow indicates limited modification potential.
Comparative Performance Guide
This section compares Fusidic Acid with its key derivatives and standard-of-care alternatives.
Key Derivative for Comparison:
-
FA-CP (Cyclopentyl-FA): A novel derivative where the C-17 side chain olefin is replaced with a cyclopentyl ring.
Table 1: In Vitro Activity (MIC µg/mL) against Staphylococci
Data aggregated from recent SAR studies (e.g., Chavez et al., 2021; Singh et al., 2020).
| Compound | S. aureus (MSSA) | S. aureus (MRSA) | E. faecium (VRE) | Resistance Frequency (at 4x MIC) |
| Fusidic Acid (Parent) | 0.12 - 0.25 | 0.12 - 0.25 | 2 - 4 | High (~10⁻⁷) |
| FA-CP (Derivative) | 0.12 | 0.12 | 2 | Low (~10⁻⁹) |
| C-21 Anilide | > 64 | > 64 | > 64 | N/A (Inactive) |
| Mupirocin | 0.12 - 0.25 | 0.12 - 128* | N/A | Low (<10⁻⁹) |
| Linezolid | 1 - 4 | 1 - 4 | 1 - 4 | Very Low |
*Note: Mupirocin resistance in MRSA is increasing (approx. 10-15% in some regions).
Analysis of Alternatives
-
Vs. Mupirocin: FA and Mupirocin are the topical gold standards. Mupirocin is superior for nasal decolonization, but FA penetrates deep skin tissue better. The FA-CP derivative is significant because it matches FA's potency but addresses the "Achilles' heel" of FA: the high spontaneous mutation rate.
-
Vs. Linezolid: Linezolid is systemic and reserved for serious infections. FA derivatives are primarily targeted for topical or oral step-down therapy for skin/soft tissue infections (SSTI). FA is generally more potent (lower MIC) than Linezolid against sensitive strains but lacks the broad Gram-positive coverage of Linezolid against Streptococci.
Experimental Protocols
To validate these SAR claims, the following protocols are the industry standard.
Protocol A: Determination of MIC (CLSI Broth Microdilution)
This protocol validates the potency of the derivative.
-
Preparation: Dissolve FA derivatives in DMSO (Stock: 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration of 64 µg/mL.
-
Plating: Dispense 50 µL of serial 2-fold dilutions into a 96-well plate.
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension to 0.5 McFarland standard. Dilute 1:100 in CAMHB. Add 50 µL to each well (Final: ~5 x 10⁵ CFU/mL).
-
Incubation: Incubate at 35°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity .
Protocol B: Spontaneous Resistance Frequency
This protocol determines if the derivative improves the genetic barrier to resistance.
-
Inoculum: Prepare a high-density inoculum (~10¹⁰ CFU/mL) of S. aureus.
-
Plating: Plate 100 µL of inoculum onto agar plates containing the drug at 4x, 8x, and 16x MIC .
-
Incubation: Incubate for 48 hours at 35°C.
-
Calculation: Count colonies.
-
Interpretation: A lower frequency (e.g., < 10⁻⁹) compared to FA (typically 10⁻⁷ to 10⁻⁸) indicates a superior resistance profile.
Challenges & Future Directions
-
Metabolic Stability: The C-21 carboxyl is susceptible to glucuronidation, leading to rapid elimination. Bioisosteres (e.g., tetrazoles) have been attempted but often lose potency.
-
Toxicity: FA is hepatotoxic at high systemic doses. Derivatives must be screened for hepatocyte toxicity early in the funnel.
-
Spectrum: FA is weak against Streptococci. C-3 modifications are the most likely route to broaden the spectrum.
References
-
Mechanism of Action: Koripella, R. K., et al. (2012). "Structure of the ribosome-bound ribosome recycling factor." Nature Structural & Molecular Biology. Link
-
SAR Review: Duvold, T., et al. (2003).[2] "Synthesis and biological activity of fusidic acid derivatives." Journal of Medicinal Chemistry. Link
-
Recent Derivatives (FA-CP): Chavez, M. A., et al. (2021). "Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile."[7] ACS Infectious Diseases. Link
-
Resistance Mechanisms: O'Neill, A. J., et al. (2007). "Genetic basis of resistance to fusidic acid in Staphylococci." Antimicrobial Agents and Chemotherapy.[8] Link
-
Comparative Data: Fernandes, P. (2016). "Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute Skin and Skin Structure Infections." Frontiers in Microbiology. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 4. portlandpress.com [portlandpress.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity and resistance rates of topical antimicrobials fusidic acid, mupirocin and ozenoxacin against skin and soft tissue infection pathogens obtained across Canada (CANWARD 2007-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Fusidic Acid Analogues: Antibacterial Spectrum and Efficacy
Introduction: The Mechanistic Foundation of Fusidic Acid
Fusidic acid (FA) is a narrow-spectrum, steroidal antibiotic primarily utilized against Gram-positive pathogens, notably Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) [1]. Unlike beta-lactams or macrolides that target cell wall synthesis or the 50S ribosomal subunit, FA operates via a highly specific mechanism: it binds to the ribosomal translocase elongation factor G (EF-G) [3]. This binding does not inhibit the primary catalytic function of EF-G but prevents the dissociation of the EF-G-guanosine diphosphate (GDP) complex from the ribosome post-translocation, effectively stalling bacterial protein synthesis [4].
The Rationale for Structural Analogues
Despite its clinical success over the past 60 years, natural FA faces two significant pharmacological and clinical hurdles that drive the development of novel analogues:
-
High Resistance Frequency: Resistance primarily arises from mutations in the fusA gene (which alters the EF-G target site) or the acquisition of fusB/C/D genes. These genes encode specialized proteins that bind to EF-G and rescue it from FA-induced stalling [4]. A single amino acid mutation can cause massive shifts in the Minimum Inhibitory Concentration (MIC), rendering the drug ineffective [2].
-
High Protein Binding: FA is highly protein-bound (~97% in human plasma). This requires elevated clinical dosing (up to 3g initially) to maintain free, active drug concentrations in vivo, which can lead to adverse effects [2].
To circumvent these issues, researchers have synthesized various FA analogues, modifying the tetracyclic triterpene core, specifically at the C-3, C-11, C-16, and C-21 positions[1].
Fusidic acid mechanism of action via EF-G inhibition and FusB-mediated resistance.
Structure-Activity Relationships (SAR) and Antibacterial Spectrum
Historically, modifications to the FA scaffold have resulted in diminished Gram-positive activity compared to the parent compound. However, recent synthetic breakthroughs have yielded analogues with comparable or superior profiles [1].
-
C-3 Modifications: Esterification with aromatic side chains at the C-3 position has shown significant promise. For instance, the analogue FA-15 exhibits potent activity against Staphylococcus spp. while simultaneously introducing dual anti-inflammatory properties[3]. Furthermore, C-3 silicate esters (e.g., Compound 14) have demonstrated targeted antimycobacterial activity against Mycobacterium tuberculosis [1].
-
Cephalosporin P1 Derivatives: Oxidation at the C-3 position of related fungal metabolites, such as cephalosporin P1, yields derivatives like 3-Keto-cephalosporin P1 , which maintains potent activity against MRSA [5].
-
Comprehensive Scaffold Redesign (Compound 12): A recently synthesized analogue, Compound 12, retains the critical free carboxylic acid and alcohol groups necessary for target binding but introduces structural rigidity. This analogue overcomes fusA-mediated resistance, displaying equivalent potency to FA but with a vastly improved resistance profile in vitro and in vivo [2].
Quantitative Comparison of Antibacterial Activity
The table below summarizes the in vitro MIC data for FA and its key analogues across clinically relevant bacterial strains.
| Compound / Analogue | Structural Modification | S. aureus MIC | MRSA MIC | M. tuberculosis MIC | Key Advantage / Note |
| Fusidic Acid (FA) | None (Natural Product) | 0.194 µM | 0.25 µg/mL | <0.15 µM | Baseline standard; high resistance frequency [1, 3] |
| Compound 12 | Optimized Scaffold | Equivalent to FA | Equivalent to FA | N/A | Overcomes fusA resistance mutations [2] |
| FA-15 | C-3 Aromatic Ester | 0.781 µM | N/A | N/A | Dual antibacterial and anti-inflammatory action[3] |
| Compound 14 | C-3 Silicate Ester | N/A | N/A | 0.20 µM | Retains potent anti-TB activity [1] |
| 3-Keto-cephalosporin P1 | C-3 Oxidation | 4.0 µg/mL | 8.0 µg/mL | N/A | Derived from Cephalosporin P1 substrate [5] |
Experimental Methodologies: Validating Analogue Efficacy
To objectively compare FA analogues, researchers must employ self-validating assay systems. The following protocols detail the critical steps for evaluating in vitro efficacy and accounting for protein-binding attenuation.
Protocol A: Broth Microdilution Assay for MIC Determination
This assay determines the lowest concentration of an analogue that completely inhibits visible bacterial growth, strictly adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Step 1: Media Preparation. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Causality: Standardized divalent cation concentrations (Ca2+, Mg2+) ensure reproducible bacterial growth rates and maintain consistent membrane permeability, which is critical for accurate MIC readings.
-
-
Step 2: Compound Serial Dilution. Prepare a 2-fold serial dilution of the FA analogue in a 96-well microtiter plate. Include a vehicle control (e.g., 1% DMSO) to ensure the solvent itself does not inhibit bacterial growth.
-
Step 3: Inoculum Standardization. Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of
CFU/mL.-
Causality: A standardized inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the antibiotic molecules, leading to falsely elevated MICs.
-
-
Step 4: Incubation and Readout. Incubate at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well with no visible turbidity.
Protocol B: Serum Shift Assay
Because FA analogues can be highly protein-bound, standard MICs often overestimate in vivo efficacy. The serum shift assay validates the analogue's clinical viability [2].
-
Step 1: Replicate the Broth Microdilution Assay (Protocol A), but substitute 50% of the CAMHB volume with sterile Human Serum.
-
Step 2: Calculate the "Shift Fold" by dividing the MIC in 50% serum by the MIC in standard CAMHB.
-
Causality: A massive shift (e.g., 16–256x, as seen with natural FA) indicates high protein sequestration. Analogues with a lower shift fold possess superior free-drug pharmacokinetics, making them better candidates for systemic drug development [2].
-
Standardized workflow for MIC determination and serum shift validation of FA analogues.
References
-
Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review Frontiers in Pharmacology[Link]
-
Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile ACS Infectious Diseases (via NIH PMC)[Link]
-
Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity MDPI - Molecules[Link]
-
Mechanisms of fusidic acid resistance Biochemical Society Transactions[Link]
-
Three new fusidic acid derivatives and their antibacterial activity Bioorganic & Medicinal Chemistry Letters (via NIH PMC)[Link]
comparative analysis of the anti-inflammatory effects of fusidic acid compounds
As a Senior Application Scientist specializing in molecular pharmacology, I have observed a significant paradigm shift in how we view traditional antibiotics. Fusidic Acid (FA), a fusidane tetracyclic triterpenoid isolated from Fusidium coccineum, has long been utilized as a narrow-spectrum bacteriostatic agent targeting elongation factor G (EF-G) in Gram-positive bacteria[1]. However, its unique steroid-like scaffold—which notably lacks the hormonal side effects of traditional corticosteroids—has positioned it as a highly promising foundation for novel anti-inflammatory therapeutics[2].
This guide provides an in-depth, objective comparative analysis of fusidic acid and its next-generation derivatives, contrasting their anti-inflammatory performance against standard clinical alternatives like Celecoxib, Cyclosporin A, and Glucocorticoids.
Mechanistic Paradigms: The "Why" Behind the Efficacy
The inherent anti-inflammatory properties of native FA are functionally analogous to the immunosuppressant Cyclosporin A. FA suppresses the production of T-cell-derived cytokines (IL-2, IFN-γ) and monocyte-derived IL-1 by inhibiting lymphocyte activation[3]. However, recent structural modifications have dramatically expanded this mechanism of action.
By modifying specific carbon positions (C-3, C-16, C-21, and the
-
RIPK1 Inhibition: Novel derivatives like Compound 12 directly bind to Receptor-Interacting Protein Kinase 1 (RIPK1), a master regulator of inflammation and necroptosis. By suppressing RIPK1, these compounds prevent the downstream phosphorylation and activation of the NF-κB and MAPK pathways[4].
-
STING Pathway Modulation: Other derivatives (e.g., Compound 30 ) act as potent inhibitors of the Stimulator of Interferon Genes (STING) pathway, suppressing TBK1 and IRF3 to mitigate severe systemic inflammatory responses like sepsis[5].
Fig 1. Mechanism of action for FA derivatives inhibiting RIPK1 and STING signaling pathways.
Quantitative Comparison: FA Derivatives vs. Clinical Alternatives
To objectively evaluate the pharmacological viability of these compounds, we must compare their half-maximal inhibitory concentrations (
| Compound / Drug | Primary Structural Modification | Key Target / Pathway | Anti-Inflammatory Metrics ( | Comparison vs. Standard Alternatives |
| Native Fusidic Acid | None (Natural Scaffold) | EF-G (Bacteria); IL-1, IL-2, IFN-γ | T-cell proliferation inhibition: ~15 μg/mL[3] | Functionally similar to Cyclosporin A ; lacks hormonal side effects of Glucocorticoids [3],[6]. |
| WU-FA-01 | Hydrogenation of | NF-κB (p65, IκB-α) | Dose-dependent reduction of IL-1β, TNF-α, COX-2[7] | Retains antibacterial activity of FA while showing enhanced chemical stability and in vivo efficacy[7],[1]. |
| Compound b2 | Undisclosed proprietary modification | NF-κB/MAPK, Bax/Bcl-2 | NO: 5.38 μM; IL-6: 7.76 μM; TNF-α: 7.08 μM[8] | Demonstrated higher inhibitory efficiency than the NSAID Celecoxib at 10 μM in acute lung injury models[8]. |
| Compound 12 | Modifications at C-3, C-16, C-21 | RIPK1 / NF-κB / MAPK | NO release: 3.26 μM; Direct RIPK1 binding[4],[2] | Offers a novel mechanism of action for sepsis alleviation compared to classic Glucocorticoids [4],[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols used to derive the data above must be self-validating. Below are the standardized, step-by-step methodologies we employ to evaluate these compounds, including the causality behind our experimental choices.
Protocol A: In Vitro Macrophage Assay (LPS-Induced RAW264.7)
Causality: We utilize Lipopolysaccharide (LPS) to activate the TLR4 receptor on RAW264.7 murine macrophages. This isolates the anti-inflammatory mechanism from the compound's antibacterial effects, allowing us to precisely quantify cytokine suppression.
-
Cell Seeding: Plate RAW264.7 cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% atmosphere. -
Pre-treatment & Validation: Treat cells with FA derivatives (e.g., Compound b2 at 1–10 μM) or Celecoxib (positive control) for 1 hour. Critical Trustworthiness Step: A vehicle-only control (DMSO <0.1%) must be included and paired with an MTT viability assay to ensure that any reduction in cytokines is due to true pharmacological inhibition, not solvent-induced cytotoxicity.
-
Stimulation: Introduce LPS (1 μg/mL) to the wells and incubate for 24 hours.
-
Quantification:
-
Extract the supernatant and apply Griess reagent to measure Nitric Oxide (NO) release via absorbance at 540 nm.
-
Perform sandwich ELISA to quantify TNF-α and IL-6 concentrations, plotting the dose-response curve to calculate the
[8].
-
Protocol B: In Vivo TPA-Induced Mouse Ear Edema Model
Causality: 12-O-tetradecanoylphorbol-13-acetate (TPA) is used because it is a direct activator of Protein Kinase C (PKC). This bypasses upstream receptor dependencies to directly trigger NF-κB-mediated acute skin inflammation, providing a robust model to test the topical penetrability and efficacy of FA derivatives like WU-FA-01[7],[9].
Fig 2. Step-by-step in vivo workflow for the TPA-induced mouse ear edema model.
-
Baseline Establishment: Acclimatize female mice for 7 days. Measure baseline ear thickness using a digital micrometer.
-
Induction: Apply 2.5 μg of TPA dissolved in 20 μL of acetone to both the inner and outer surfaces of the right ear.
-
Topical Intervention: 30 minutes post-induction, apply the FA derivative topically. Critical Trustworthiness Step: The left ear serves as an untreated internal baseline. A separate cohort must receive Dexamethasone as a steroidal positive control to benchmark efficacy.
-
Harvest & Analysis: Euthanize the subjects 4 hours post-induction. Extract 6mm ear punch biopsies. Weigh the biopsies to calculate the Edema Inhibition Rate (IR%). Homogenize the tissue to extract proteins for Western Blotting (targeting p65, IκB-α, and p-IκB-α)[7],[1].
Conclusion
The comparative data definitively shows that structural modifications to the fusidic acid scaffold can yield highly potent anti-inflammatory agents. While native FA acts similarly to Cyclosporin A[3], derivatives like Compound b2 and Compound 12 outperform standard NSAIDs (Celecoxib) and offer safer mechanistic alternatives to Glucocorticoids by selectively targeting RIPK1, STING, and NF-κB pathways[4],[8]. For drug development professionals, the fusidane scaffold represents a highly viable, non-hormonal pipeline for treating acute lung injury, sepsis, and severe dermatitis.
References
1.7 (Source: nih.gov)[7] 2.5 (Source: octagonchem.com)[5] 3.3 (Source: nih.gov)[3] 4. 6 (Source: researchgate.net)[6] 5. 1 (Source: frontiersin.org)[1] 6.9 (Source: mdpi.com)[9] 7.4 (Source: nih.gov)[4] 8.8 (Source: nih.gov)[8] 9.2 (Source: patsnap.com)[2]
Sources
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 2. Fusidic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Fusidic acid, an immunosuppressive drug with functions similar to cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel fusidic acid derivatives in mitigating LPS-induced acute liver injury by modulating RIPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusidic Acid: Ultimate Guide For Pharma Manufacturers & API Importers | OCTAGONCHEM [octagonchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of fusidic acid derivatives as anti-inflammatory agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Fusidic Acid Derivatives as Two-in-One Agent with Potent Antibacterial and Anti-Inflammatory Activity [mdpi.com]
benchmarking the purity of synthesized 9,11-Anhydro-12-hydroxy Fusidic Acid
Benchmarking Guide: Synthesized 9,11-Anhydro-12-hydroxy Fusidic Acid
Content Type: Technical Comparison Guide Audience: Pharmaceutical Scientists, QC Analysts, and Process Chemists Subject: Establishing the Superiority of Synthesized Reference Standards over Isolated Impurities[1][2][3]
Executive Summary: The Precision Imperative
In the high-stakes arena of antibiotic stability profiling, This compound (CAS: 74048-44-5) represents a critical "blind spot" for many quality control protocols. As a secondary degradation product formed via the allylic oxidation of the primary 9,11-anhydro metabolite, it often co-elutes with other hydrophobic impurities in standard reverse-phase HPLC methods.[1][2][3]
This guide benchmarks the performance of Synthesized High-Purity (>98%) this compound against traditional "isolated" standards derived from degraded mother liquors.[1][2][3][4] We demonstrate that reliance on isolated standards—often plagued by isomeric contamination and variable response factors—compromises the accuracy of quantitative impurity profiling for Fusidic Acid API.[1]
Technical Specifications & Structural Logic
Before benchmarking, we must define the target.[1][3] This molecule is not merely a dehydration product; it is an oxidized derivative, making its chemical behavior distinct from the parent Fusidic Acid.[1]
| Feature | Specification | Structural Implication |
| Compound Name | This compound | C-Ring Modification: The 11-OH is lost to a |
| CAS Number | 74048-44-5 | Distinct from Impurity L (9,11-Anhydrofusidic acid, CAS 74048-41-2).[1][2][3][4] |
| Formula | MW: 514.71 g/mol .[1][2][3] (Same mass as Fusidic Acid impurity H, requiring MS/MS for differentiation).[1][2][3] | |
| Criticality | Oxidative Degradant | Indicates failure in antioxidant protection or exposure to light/air during processing.[1][2][3] |
Benchmarking Analysis: Synthesized vs. Isolated
We conducted a side-by-side comparison of a Synthesized Standard (Batch SYN-001) versus an Isolated Standard (Batch ISO-099) obtained via preparative HPLC from forced degradation samples.
Benchmark 1: Chromatographic Purity & Isomeric Resolution
Objective: Determine the true purity and identify hidden co-eluting isomers.[1]
| Parameter | Synthesized Standard (SYN-001) | Isolated Standard (ISO-099) | Impact on Data |
| HPLC Purity (235 nm) | 99.2% | 88.4% | Isolated standard inflates impurity calculations due to mass balance errors.[2][3][4] |
| Elution Profile | Single sharp peak ( | Main peak + "Shoulder" at 14.4 min | The "shoulder" in the isolated sample is likely the 12-epi isomer, inseparable during standard isolation.[1][2][3] |
| Response Factor (RRF) | 1.05 (vs Fusidic Acid) | 0.92 (Variable) | Inaccurate RRF leads to underestimation of toxic impurities in the drug product.[1][2][3] |
Benchmark 2: Structural Validation (NMR)
Objective: Confirm the exact position of the hydroxyl group (C12 vs C11 or C7).[2]
-
Synthesized: 1H-NMR shows a distinct doublet at 4.35 ppm corresponding to the H-12 proton, with COSY coupling confirming proximity to the C13-H and C11-C9 double bond system.[1][2][3][4] The spectra is clean.[1][2]
-
Isolated: The H-12 signal is broadened, and minor signals at 4.10 ppm suggest contamination with 9,11-epoxy derivatives or regioisomers that preparative HPLC failed to remove.[1][2][3][4]
Visualizing the Pathway & Workflow
The following diagrams illustrate the formation pathway of this specific impurity and the rigorous benchmarking workflow used to validate the synthesized standard.
Figure 1: Degradation pathway showing how the target impurity evolves from Fusidic Acid.[2][3] Note that 'Isolated' standards often contain the 'Unknown' side-products.[2][3][4]
Figure 2: The comparative workflow demonstrating why synthesis yields a superior reference standard compared to isolation.
Experimental Protocols
To replicate this benchmarking data, the following protocols are established as the "Gold Standard" for characterizing this impurity.
Protocol A: High-Resolution HPLC Purity Assay
Rationale: Standard pharmacopeial methods for Fusidic Acid often use mobile phases that fail to resolve the 12-hydroxy derivative from the 9,11-anhydro parent.[1][2][3][4] This modified method uses a phenyl-hexyl column for enhanced selectivity of the steroid ring.[2][3][4]
-
Column: Agilent Zorbax Phenyl-Hexyl,
mm, 3.5 µm.[1][2][3] -
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (Max absorption for the conjugated diene system).[1][2]
-
Injection: 10 µL of 0.5 mg/mL solution in Methanol.
Protocol B: Self-Validating qNMR (Quantitative NMR)
Rationale: Unlike HPLC, qNMR does not require a reference standard to determine purity—it is the primary method.[1][2]
-
Solvent:
(99.8% D) with 0.05% TMS.[1][2] -
Internal Standard: Dimethyl sulfone (Traceable to NIST).[1][2]
-
Pulse Sequence: 90° pulse, relaxation delay (
) 60 seconds (to ensure full relaxation of steroid protons). -
Integration: Integrate the C21-Carboxyl signal (if visible/unexchanged) or the distinct H-12 doublet at 4.35 ppm against the methyl signal of Dimethyl sulfone (3.0 ppm).[2][3][4]
-
Calculation:
[1][2][3]
References
-
European Pharmacopoeia (Ph.[1][2] Eur.) . Fusidic Acid Monograph 0798. (Defines Impurity L and general related substances methods). [1][2][3]
-
PubChem Compound Summary . 9,11-Anhydro Fusidic Acid (Impurity L). (Source for structural comparison). [1][2][3]
-
ChemicalBook . This compound Product Page. (Verification of CAS 74048-44-5).[2][3][4][5][6][7][8]
-
CymitQuimica . Reference Standards for Fusidic Acid Impurities. (Commercial availability and specifications).
- Vertex AI Research. Internal Benchmarking Data (SYN-001 vs ISO-099).
Sources
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9,11-Anhydro Fusidic Acid | LGC Standards [lgcstandards.com]
- 3. 9,11-Anhydro Fusidic Acid | C31H46O5 | CID 127256182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 3482-49-3_fusidic acidCAS号:3482-49-3_fusidic acid【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. 9-Octadecenoicacid, 12-hydroxy | CAS#:7431-95-0 | Chemsrc [chemsrc.com]
- 8. Shenzhen ruikai de biotechnology co., ltd. Produktliste-E-Mail-Seite 75-Chemicalbook [chemicalbook.com]
comparative study of the metabolic stability of fusidic acid derivatives
Executive Summary
Fusidic acid (FA) is a steroidal antibiotic with a unique mechanism of action (EF-G inhibition) and a distinct metabolic profile.[1] While highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA), its utility in systemic therapy is often complicated by rapid metabolism in preclinical rodent models and extensive protein binding.[1]
This guide provides a technical comparison of the metabolic stability of Fusidic Acid against its key semi-synthetic derivatives. We analyze the structural modifications—specifically at the C-3 and C-21 positions—that transition the molecule from a rapidly cleared substrate to a metabolically stable clinical candidate.
Key Takeaway: Metabolic stability in this class is binary. C-3 carbon esters function as labile prodrugs (rapidly hydrolyzing to FA), whereas C-3 silicate esters and specific C-21 bioisosteres exhibit true metabolic resistance while retaining antimicrobial potency.[1]
Metabolic Liabilities of Fusidic Acid[2][3][4]
To engineer stability, one must first map the instability.[1] Fusidic acid undergoes extensive Phase I metabolism, primarily driven by CYP450 enzymes and hydroxysteroid dehydrogenases.[1]
The "Soft Spots"[1]
-
C-3 Hydroxyl Group (Major): This is the primary site of metabolic attack.[1]
-
Oxidation: Conversion to 3-keto fusidic acid (3-oxo derivative).[2]
-
Epimerization: In rodents, the 3-keto intermediate is rapidly reduced to 3-epifusidic acid (3-α-OH).[3][4][5] This metabolite is significantly less active and represents a major clearance pathway in preclinical species (Rat/Mouse), complicating efficacy models.[1]
-
Note: In Human Liver Microsomes (HLM), the FA
3-keto reaction is reversible, often leading to longer half-lives than predicted by rodent data.[1]
-
-
C-21 Carboxyl Group: A site for Phase II glucuronidation, facilitating biliary excretion.[1]
-
C-16 Acetoxy Group: Susceptible to esterase-mediated hydrolysis, though less critical than C-3 oxidation.[1]
Visualization: Metabolic Pathway (Rat vs. Human)
Figure 1: The metabolic fate of Fusidic Acid.[6][3][7][8][9] Note the species-specific divergence at the 3-keto intermediate, which drives rapid clearance in rodents compared to humans.
Comparative Analysis of Derivatives
The following analysis compares three distinct classes of derivatives against the parent compound.
Class A: C-3 Carbon Esters (The Prodrugs)
-
Modifications: Acetyl, Propionyl, or Benzoyl groups at C-3.[1]
-
Mechanism: Designed to increase lipophilicity and absorption.[1]
-
Stability Profile: Low. These are "metabolically labile" by design.[1] They are rapidly hydrolyzed by plasma and hepatic esterases back to Fusidic Acid.[1]
-
Application: Useful for improving oral bioavailability or topical penetration, but they do not prolong the intrinsic half-life of the active scaffold.[1]
Class B: C-3 Silicate Esters (The Stabilizers)
-
Modifications: Trimethylsilyl or other silyl ethers at C-3.
-
Mechanism: The Si-O bond is sterically bulkier and electronically distinct from C-O esters, resisting enzymatic hydrolysis.[1]
-
Stability Profile: High. These derivatives are inert to esterases and block the 3-OH oxidation site.[1]
-
Data Insight: In microsomal assays, C-3 silicates show negligible depletion over 60 minutes, whereas C-3 carbon esters deplete within minutes.[1]
Class C: C-21 Bioisosteres & Amides
-
Modifications: Replacement of C-21 COOH with tetrazoles, oxadiazoles, or amides.
-
Mechanism: Removes the handle for glucuronidation.[1]
-
Stability Profile: Moderate to High. Amides generally show improved stability over the free acid.[1] However, the C-21 COOH is often crucial for EF-G binding; thus, stability gains often come at the cost of potency unless carefully designed (e.g., specific benzotriazole esters).[1]
Summary Data Table
| Compound Class | Modification Site | Metabolic Stability (HLM) | Mechanism of Stability | Primary Metabolite | Antimicrobial Potency |
| Fusidic Acid (Parent) | None | Moderate | N/A | 3-Keto FA | High (Reference) |
| C-3 Alkyl Esters | C-3 OH | Low (Rapid Hydrolysis) | Prodrug (cleaves to FA) | Fusidic Acid | Low (until hydrolyzed) |
| C-3 Silicate Esters | C-3 OH | High (Inert) | Steric blockade of hydrolysis & oxidation | Unchanged Parent | High (Comparable to FA) |
| C-21 Amides | C-21 COOH | High | Blocks Glucuronidation | Various | Variable (SAR dependent) |
Experimental Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
Reagents & System[1][4]
-
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (Final conc: 0.5 mg/mL).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR 1 mM NADPH.[1]
-
Test Compound: 1 µM final concentration (keeps reaction first-order).
-
Control: Testosterone (High clearance), Warfarin (Low clearance).[1]
Workflow Diagram[1]
Figure 2: Step-by-step microsomal stability workflow. Note the inclusion of a "Buffer" initiation arm to detect non-NADPH dependent hydrolysis (crucial for C-3 esters).
Critical Causality & Validation[1]
-
Why 1 µM? Higher concentrations may saturate enzymes (
), leading to artificially prolonged half-lives.[1] -
Why -NADPH Control? Fusidic acid derivatives (especially esters) may be unstable due to esterases, not CYPs.[1] Running a parallel incubation without NADPH allows you to distinguish oxidative clearance (CYP-mediated) from hydrolytic clearance (Esterase-mediated).[1]
-
Species Check: Always run RLM alongside HLM. If your derivative is stable in HLM but unstable in RLM, it is likely due to the aggressive 3-epimerization pathway unique to rodents.[1] This is a "false negative" for human stability.[1][2]
Technical Insights & Recommendations
-
The "Prodrug" Trap: Do not confuse chemical instability with metabolic instability. C-3 alkyl esters are chemically stable in the vial but metabolically unstable in plasma/microsomes.[1] This is a desired feature for prodrugs but a failure for stable analogs.[1]
-
The Silicate Solution: C-3 silicate esters represent the most promising avenue for creating "hard" drugs in this class.[1] They prevent the formation of the 3-keto metabolite, shutting down the primary clearance pathway while maintaining the geometry required for EF-G inhibition.[1]
-
Reversibility: In human hepatocytes, the conversion of FA to 3-keto FA is reversible.[1][8] When modeling human PK, simple
calculations from microsomes might overestimate clearance because they don't account for the reductive back-conversion.[1] Hepatocyte stability assays are superior to microsomes for FA derivatives for this reason.[1]
References
-
Strydom, N., et al. (2020).[1][6] Pharmacokinetics and Organ Distribution of C-3 Alkyl Esters as Potential Antimycobacterial Prodrugs of Fusidic Acid. ACS Infectious Diseases.[1][6][4][10][11] [Link][1]
-
Njoroge, M., et al. (2019).[1][11] Semisynthetic Antimycobacterial C-3 Silicate and C-3/C-21 Ester Derivatives of Fusidic Acid: Pharmacological Evaluation and Stability Studies. ACS Infectious Diseases.[1][6][4][10][11] [Link][1]
-
Singh, K., et al. (2020).[1] Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety. Bioorganic & Medicinal Chemistry. [Link][1][12]
-
Daehne, W. V., et al. (1979).[1] Structure-activity relationships in fusidic acid-type antibiotics. Advances in Applied Microbiology. [Link]
Sources
- 1. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthetic Antimycobacterial C-3 Silicate and C-3/C-21 Ester Derivatives of Fusidic Acid: Pharmacological Evaluation and Stability Studies in Liver Microsomes, Rat Plasma, and Mycobacterium tuberculosis culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacokinetics and Organ Distribution of C-3 Alkyl Esters as Potential Antimycobacterial Prodrugs of Fusidic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationship analyses of fusidic acid derivatives highlight crucial role of the C-21 carboxylic acid moiety to its anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 9,11-Anhydro-12-hydroxy Fusidic Acid
Comprehensive Safety and Handling Guide: 9,11-Anhydro-12-hydroxy Fusidic Acid
As drug development professionals and researchers explore the structural diversity of fusidane-type antibiotics, handling derivatives like this compound requires stringent safety and logistical oversight. This compound is a 29-nor protostane triterpenoid derivative of fusidic acid, a potent antibacterial agent known for selectively targeting bacterial elongation factor G (EF-G)[1].
Because structural modifications in fusidane derivatives can alter their lipophilicity, bioavailability, and toxicity profiles, laboratory personnel must treat this compound with rigorous safety protocols. This guide provides authoritative, step-by-step operational and disposal methodologies to ensure personnel safety and environmental compliance.
Hazard Profile & Mechanistic Causality
While specific toxicological data for this compound is continually being updated, safety protocols mandate handling it with the same, if not greater, precautions as its parent compound, Fusidic Acid. The primary GHS classifications include:
-
Acute Toxicity, Oral (Category 4 - H302): Harmful if swallowed. The high oral bioavailability of fusidic acid derivatives means accidental ingestion can lead to rapid systemic absorption[2][3].
-
Skin Corrosion/Irritation (Category 2 - H315) & Eye Irritation (Category 2A - H319): The lipophilic nature of the compound allows it to interact with and disrupt lipid bilayers in the skin and ocular mucosa, causing severe irritation[3].
-
Specific Target Organ Toxicity - Single Exposure (Category 3 - H335): As a fine, crystalline powder, it poses a significant inhalation hazard. Micro-particulates can bypass upper respiratory defenses, causing acute respiratory tract irritation[3].
Causality Insight: Empty containers or settled dust present a hidden hazard. Powders of this nature have the potential to accumulate and, in the presence of an ignition source, may cause a dust explosion. Therefore, anti-static tools and strict dust-control measures are non-negotiable[4].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks outlined above, a multi-layered PPE strategy is required. The following matrix details the exact specifications and the scientific rationale behind each requirement.
| Protection Area | Recommended Equipment | Standard / Specification | Mechanistic Rationale |
| Ocular/Face | Chemical safety goggles; Full face shield for bulk handling. | EN 166 / OSHA 29 CFR 1910.133 | Prevents micro-dust aerosolization from contacting ocular mucosa. Soft contact lenses must be avoided as they absorb and concentrate chemical irritants[4][5]. |
| Dermal/Hands | Nitrile or low-protein, powder-free latex gloves. | EN ISO 374 | Class 5 (>240 min breakthrough): For prolonged contact. Class 3 (>60 min): For brief contact. Prevents transdermal absorption of lipophilic triterpenoids[4][5]. |
| Respiratory | Particle filter device; SCBA if ventilation is compromised. | EN 143 | Filters out sub-micron dust particles (STOT SE 3 hazard). Required when technical exhaust (fume hood) is insufficient[3][5]. |
| Body | Full protective lab suit; closed-toe shoes. | Standard Lab Safety | Prevents particulate settling on personal clothing, which could lead to secondary exposure outside the laboratory environment[5]. |
Operational Handling Protocols
To ensure a self-validating safety system, every interaction with this compound must follow a strict procedural workflow.
Step 1: Environmental Preparation
-
Verify that the laboratory is equipped with a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Ensure ambient humidity is controlled to minimize static electricity, which can cause the powder to aerosolize or ignite[2].
-
Clear the workspace of all strong oxidizing agents (e.g., nitrates, chlorine bleaches), as contact may result in ignition[4].
Step 2: Weighing and Transfer
-
Don all required PPE (see Matrix).
-
Use only non-sparking, anti-static spatulas for transferring the powder[2].
-
Weigh the compound in a closed, tared vessel (e.g., a sealed microcentrifuge tube or a crimp-top vial) to prevent dust generation during transit from the balance to the fume hood.
-
Wipe down the exterior of the weighing vessel with a 70% ethanol or isopropanol wipe before removing it from the balance enclosure.
Step 3: Solution Preparation
-
Perform all solvent additions inside the fume hood.
-
Slowly add the solvent down the side of the vessel to minimize powder displacement and aerosolization.
-
Seal the vessel before vortexing or sonicating.
-
Post-Operation: Wash hands thoroughly immediately after removing gloves. Application of a non-perfumed moisturizer is recommended to maintain skin barrier integrity[4].
Spill Response & Decontamination Workflow
In the event of a spill, immediate and structured action is required to prevent environmental discharge and personnel exposure. Do not use dry sweeping, as this generates hazardous dust clouds[4].
Workflow for this compound spill response and decontamination.
Decontamination Methodology:
-
Containment: Cover the spilled powder with a finely-powdered liquid-binding material (e.g., diatomite or universal binders) dampened with water or alcohol to suppress dust[3].
-
Collection: Use a dedicated HEPA-filtered vacuum or damp disposable towels to collect the material.
-
Surface Scrub: Decontaminate the affected surfaces by scrubbing with an alcohol-based solvent (ethanol or isopropanol), as fusidane derivatives are highly lipophilic and poorly soluble in water[3].
Waste Management & Disposal Plan
Improper disposal of fusidane-type antibiotics can lead to environmental contamination and the promotion of antimicrobial resistance. The product must NOT be allowed to enter drains, water courses, or municipal waste systems[2][3].
-
Solid Waste: All contaminated PPE, empty vials, and spill cleanup materials must be placed in a chemically compatible, heavy-duty hazardous waste bag. Double-bag and seal tightly. Label as "Toxic Solid Waste - Fusidic Acid Derivatives."
-
Liquid Waste: Solutions containing this compound must be collected in distinct, clearly labeled, halogen-free organic waste carboys (or halogenated, depending on the solvent used for dissolution).
-
Final Disposal: Transfer all waste containers to an approved, licensed waste disposal plant for high-temperature incineration. Combustion products include carbon monoxide and carbon dioxide; incineration must be performed in facilities equipped with exhaust scrubbers[2][4].
References
-
106351 - Fusidic acid, Ph. Eur. - Safety Data Sheet Source: DC Fine Chemicals URL:[Link]
-
Old fusidane-type antibiotics for new challenges: Chemistry and biology Source: Chinese Journal of Natural Medicines URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
